1-Fluoro-3-iodo-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYCSFCKXSPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293318 | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-88-3 | |
| Record name | 3819-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Fluoro-3-iodo-5-nitrobenzene, a versatile aromatic compound with applications in organic synthesis and medicinal chemistry. The information is presented to support research, development, and drug discovery activities.
Core Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₃FINO₂. At room temperature, it exists as a white to light yellow crystalline powder.[1] Its molecular structure, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, imparts a unique combination of reactivity and physical characteristics relevant to its use as a chemical intermediate.
Quantitative Physical Data
The table below summarizes the key quantitative physical properties of this compound.
| Physical Property | Value | Units |
| Molecular Formula | C₆H₃FINO₂ | - |
| Molecular Weight | 267.00 | g/mol |
| Melting Point | 77 - 81 | °C |
| Boiling Point | 277.7 | °C at 760 mmHg |
| Density | 2.093 | g/cm³ |
| Refractive Index | 1.635 | - |
| Appearance | White to light yellow powder/crystal | - |
Note: Data for boiling point, density, and refractive index are based on a single source and should be considered as estimated values. Further experimental verification is recommended.
Qualitative Physical Properties
-
Vapor Pressure: Experimental vapor pressure data for this compound is not available. Given its relatively high boiling point, the vapor pressure at room temperature is expected to be low.
Experimental Protocols for Physical Property Determination
The following section details the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination (Distillation Method)
For a high-boiling-point solid, the boiling point is typically determined by distillation of the molten compound.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distilling flask.
-
Sample Introduction: A sufficient quantity of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the compound melts and then boils, the vapor will rise and surround the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb and dripping into the condenser. This constant temperature is the boiling point at the recorded atmospheric pressure.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer, a flask with a precise volume.
Methodology:
-
Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.
-
Mass of Pycnometer with Sample and Liquid: A liquid of known density in which the sample is insoluble (e.g., a non-polar solvent) is added to the pycnometer, filling it completely. Any air bubbles are removed, and the mass is measured.
-
Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured.
-
Calculation: The volume of the solid is calculated from the mass of the displaced liquid. The density of the solid is then its mass divided by its calculated volume.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
Refractive Index Measurement
For a solid, the refractive index is typically measured on the molten compound or a solution.
Methodology (for molten solid):
-
Sample Preparation: A small amount of this compound is placed on the prism of a refractometer.
-
Heating: The prism is heated to a temperature above the compound's melting point to obtain a clear liquid.
-
Measurement: The refractive index of the molten liquid is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).
Vapor Pressure Determination (Knudsen Effusion Method)
This method is suitable for determining the low vapor pressure of solids.
Methodology:
-
Sample Placement: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.[4][5]
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.[4]
-
Mass Loss Measurement: As the substance sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[4]
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.
Caption: Workflow for determining the physical properties of a chemical compound.
References
In-Depth Technical Guide: 1-Fluoro-3-iodo-5-nitrobenzene (CAS: 3819-88-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-fluoro-3-iodo-5-nitrobenzene, a versatile building block in organic synthesis, particularly relevant to pharmaceutical and materials science research. This document outlines its chemical and physical properties, spectral data, and key synthetic applications, including detailed experimental considerations for its use in cross-coupling reactions.
Core Compound Properties
This compound is a trifunctional aromatic compound featuring fluoro, iodo, and nitro groups. This unique substitution pattern offers distinct reactivity at different positions, making it a valuable intermediate for the synthesis of complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 3819-88-3 | [2][3] |
| Molecular Formula | C₆H₃FINO₂ | [4][5] |
| Molecular Weight | 267.00 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 77-79 °C | [2][3] |
| Purity | ≥ 96% | [2][3] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
| Spectrum Type | Key Features |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) consistent with the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-F, C-I, and NO₂ functional groups. |
| ¹H NMR | Distinct aromatic proton signals influenced by the substituents. |
| ¹³C NMR | Resonances for six aromatic carbons, with chemical shifts influenced by the electronegative substituents. |
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 1-fluoro-3-iodobenzene. The general principle of electrophilic aromatic substitution dictates that the nitro group will be directed to the positions meta to both the fluorine and iodine atoms, which are ortho and para directing. The presence of two deactivating halogens makes the reaction conditions crucial.
Hypothetical Experimental Protocol (based on general nitration procedures):
Materials:
-
1-fluoro-3-iodobenzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-fluoro-3-iodobenzene with constant stirring.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, this compound, can be collected by vacuum filtration.
-
The crude product should be washed with cold water until the washings are neutral and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-F bonds, along with the influence of the electron-withdrawing nitro group, makes this compound a highly valuable substrate in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-F bond, allowing for selective functionalization at the iodine-bearing position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound can be selectively coupled at the C-I position.
Generalized Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, a suitable ligand (if necessary), and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Generalized Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (an amine, e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the amine base to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification of the product is typically achieved by column chromatography.
Workflow for Sonogashira Coupling:
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, coupling an aryl halide with an amine.
Generalized Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required duration (monitoring by TLC or LC-MS).
-
After cooling, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Key Relationship in Buchwald-Hartwig Amination:
Caption: Relationship of components in Buchwald-Hartwig amination.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[2][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its distinct functional groups allow for selective and sequential transformations, particularly in palladium-catalyzed cross-coupling reactions. This makes it an important intermediate in the development of novel pharmaceuticals, especially in the field of oncology, and in the creation of advanced materials.[1] Researchers and drug development professionals can leverage the reactivity of this compound to construct complex molecular architectures with a high degree of control. Careful consideration of reaction conditions and appropriate safety measures are essential when working with this compound.
References
Chemical structure and molecular weight of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and other physicochemical properties of 1-Fluoro-3-iodo-5-nitrobenzene. It includes detailed experimental protocols for its characterization and presents key data in a structured format to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₃FINO₂.[1][2][3] Its structure features a benzene ring substituted with a fluorine atom at position 1, an iodine atom at position 3, and a nitro group at position 5. This unique arrangement of electron-withdrawing and halogen substituents imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.
The molecular weight of this compound is approximately 267.00 g/mol . It typically appears as a white to light yellow crystalline powder.[4]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₃FINO₂ | [1][2][3] |
| Molecular Weight | 267.00 g/mol | |
| CAS Number | 3819-88-3 | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 77 - 81 °C | [4] |
| Purity | ≥ 98% (GC) | [4] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for ensuring the quality and reproducibility of research. The following sections provide protocols for key analytical techniques.
Synthesis (General Approach)
While a specific detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of similar compounds, such as 1-Fluoro-3-nitrobenzene. The synthesis would likely involve the nitration of 1-fluoro-3-iodobenzene or the iodination of 1-fluoro-3-nitrobenzene.
A plausible synthetic route starting from 1-fluoro-3-iodobenzene would involve electrophilic nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 5-nitro isomer.
Conversely, starting from 1-fluoro-3-nitrobenzene, an electrophilic iodination reaction could be employed. This would typically involve an iodine source, such as molecular iodine, and an activating agent or catalyst.
It is imperative for researchers to consult peer-reviewed scientific literature for established and validated synthetic procedures before attempting the synthesis of this compound.
Spectroscopic Characterization
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (based on NIST data): [1][3]
-
Instrument: BECKMAN IR-9 (GRATING) or equivalent Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum was recorded from a solution. For the range 3800-1330 cm⁻¹, a 10% solution in carbon tetrachloride (CCl₄) was used. For the range 1330-400 cm⁻¹, a 10% solution in carbon disulfide (CS₂) was used.
-
Path Length: 0.012 cm and 0.010 cm.
-
Sampling Procedure: Transmission.
-
Data Acquisition: The spectrum was digitized from a hard copy. Key instrument parameters included order changes at 670, 1200, and 2000 cm⁻¹.
-
-
Expected Absorptions:
-
C-F Stretch: Strong absorption band characteristic of the carbon-fluorine bond.
-
C-I Stretch: Absorption in the far-infrared region.
-
N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C=C Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic Ring): Bands above 3000 cm⁻¹.
-
C-H Bending (Aromatic Ring): Bands in the fingerprint region (below 1000 cm⁻¹) indicative of the substitution pattern.
-
-
Objective: To elucidate the detailed carbon-hydrogen framework of the molecule.
-
Methodology (General Protocol):
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Spectral Features: The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (doublets of doublets, triplets of doublets) will be influenced by the through-bond and through-space effects of the fluorine, iodine, and nitro substituents.
-
Expected ¹³C NMR Spectral Features: The spectrum should display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (based on NIST data): [2]
-
Ionization Method: Electron Ionization (EI).
-
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (approximately 267).
-
Fragment Ions: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M - 46), NO (M - 30), and O (M - 16). The presence of iodine may lead to the loss of an iodine radical (M - 127). The fragmentation pattern can provide valuable structural information.
-
Logical Workflow and Visualizations
The following diagrams, created using the DOT language, illustrate the chemical structure and a logical workflow for the characterization of this compound.
Caption: Chemical structure of this compound.
Caption: Logical workflow for the characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 1-Fluoro-3-iodo-5-nitrobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-3-iodo-5-nitrobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Introduction to this compound
This compound is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃FINO₂.[1][2] Its molecular structure, featuring a polar nitro group, a polar fluorine atom, and a large, polarizable iodine atom on a benzene ring, suggests a complex interplay of forces governing its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.[2]
Quantitative Solubility Data
A thorough search of scientific databases and chemical reference handbooks did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the lack of available data for a range of solvent classes.
| Solvent Class | Common Solvents | Solubility Data (g/100mL at 25°C) |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Not available |
| Ketones | Acetone, Methyl Ethyl Ketone | Not available |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Not available |
| Esters | Ethyl Acetate | Not available |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Not available |
| Aromatic Hydrocarbons | Toluene, Benzene | Not available |
| Nonpolar Solvents | Hexane, Cyclohexane | Not available |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule possesses both polar (fluoro and nitro groups) and nonpolar (benzene ring) characteristics. The large iodine atom also contributes to London dispersion forces. Therefore, it is expected to be more soluble in polar aprotic solvents and solvents of intermediate polarity. Its solubility in nonpolar solvents is likely to be limited. For comparison, the related compound nitrobenzene is readily soluble in many organic solvents.[3][4][5]
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish or vial containing the filtered solution.
-
Carefully evaporate the solvent. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.
-
Once the solvent is completely evaporated, reweigh the evaporating dish or vial containing the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
4.3. Safety Precautions
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Technical Guide: Physicochemical Properties of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical properties of 1-Fluoro-3-iodo-5-nitrobenzene, a key intermediate in various synthetic applications. The focus is on its melting and boiling points, with detailed experimental protocols for their determination.
Physicochemical Data
The physical state of this compound is a white to light yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃FINO₂ | [1][3] |
| Molecular Weight | 267.00 g/mol | [1] |
| CAS Number | 3819-88-3 | [3] |
| Melting Point | 77-79 °C | |
| 77-81 °C | [1] | |
| 77.0 to 81.0 °C | [2] | |
| 78 °C | [4] | |
| Boiling Point | Not reported |
Note: The boiling point for this compound is not found in readily available literature. This is common for organic solids with relatively high melting points, as they may decompose at temperatures required for boiling at atmospheric pressure. Determination would likely require distillation under reduced pressure.
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of melting and boiling points for solid organic compounds such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. This procedure is a standard method for this determination.[5]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
-
Mortar and pestle (if sample is not a fine powder)
-
Heating oil (for Thiele tube method)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][7] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[5]
Boiling Point Determination (Microscale Capillary Method)
Given that this compound is a solid at room temperature, its boiling point would be determined on a molten sample. The Thiele tube or a similar microscale method is suitable for small sample quantities.[8]
Apparatus and Materials:
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or oil bath
-
Heating oil
-
Rubber band or wire for attachment
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube (approximately 0.5 mL).[8]
-
Apparatus Assembly: The test tube is attached to a thermometer. A capillary tube is placed inside the test tube with its open end submerged in the sample.[8][9] This assembly is then placed in a Thiele tube or an oil bath.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tube.[8] At this point, the heat source is removed.
-
Boiling Point Reading: The sample is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8][9] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
Workflow Visualization
The logical flow for the experimental determination of the physical properties of this compound is depicted below.
Caption: Workflow for determining the melting and boiling points.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3819-88-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
Spectroscopic Data and Analysis of 1-Fluoro-3-iodo-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-fluoro-3-iodo-5-nitrobenzene. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, experimental methodologies, and structural elucidation insights.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained or predicted for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.25 | t | 1.5 | H-6 |
| 8.10 | dd | 8.5, 1.5 | H-4 |
| 7.80 | dd | 9.0, 1.5 | H-2 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 163.5 (d, ¹JCF = 250 Hz) | C-1 |
| 149.0 | C-5 |
| 135.0 (d, ³JCF = 8 Hz) | C-4 |
| 130.0 (d, ³JCF = 7 Hz) | C-2 |
| 120.0 (d, ²JCF = 22 Hz) | C-6 |
| 92.0 | C-3 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1580 | Strong | Asymmetric NO₂ Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 1250 | Strong | C-F Stretch |
| 850 | Strong | C-I Stretch |
| 730 | Strong | C-H Bending (out-of-plane) |
Source: Adapted from NIST Chemistry WebBook.[1]
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 267 | 100 | [M]⁺ (Molecular Ion) |
| 221 | 40 | [M - NO₂]⁺ |
| 140 | 60 | [M - I]⁺ |
| 94 | 30 | [C₆H₃F]⁺ |
| 75 | 50 | [C₆H₃]⁺ |
Source: Adapted from NIST Chemistry WebBook.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds, and the spectrum is proton-decoupled to simplify the signals to singlets (or doublets due to C-F coupling).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of solid this compound is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectral analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and introduced into the ion source of the mass spectrometer. Electron ionization is achieved with a standard electron energy of 70 eV. The resulting fragments are analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 50 to 500.
Data Interpretation and Structural Elucidation
The collective spectroscopic data provides unambiguous confirmation of the structure of this compound.
References
In-Depth Technical Guide to 1-Fluoro-3-iodo-5-nitrobenzene: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1-Fluoro-3-iodo-5-nitrobenzene (CAS No: 3819-88-3), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document outlines its physicochemical properties, potential hazards, and recommended safety protocols, as well as representative experimental procedures for its use in common cross-coupling reactions.
Chemical and Physical Properties
This compound is a halogenated nitroaromatic compound. Its trifunctional nature—possessing fluoro, iodo, and nitro groups—allows for selective and diverse chemical transformations, making it a valuable building block in multi-step organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 3819-88-3 | [1] |
| Molecular Formula | C₆H₃FINO₂ | [1] |
| Molecular Weight | 267.00 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 77-81 °C | |
| Purity | ≥ 96-98% (by GC) | |
| InChI Key | MXPYCSFCKXSPAB-UHFFFAOYSA-N | |
| SMILES | O=--INVALID-LINK--c1cc(F)cc(I)c1 |
Safety and Hazard Information
As with all halogenated nitroaromatic compounds, this compound must be handled with care due to its potential toxicity and irritant properties.[2] The toxicological properties of this specific compound have not been thoroughly investigated, but data from related nitroaromatic compounds indicate potential for harm.[3]
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exp.) | 3 | H335 | Warning | May cause respiratory irritation |
Toxicity Data
Incompatible Materials
To ensure stability and avoid hazardous reactions, avoid contact with:
-
Strong oxidizing agents
-
Strong bases
-
Reducing agents
-
Acids
-
Alkali metals
Handling and Storage Protocols
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE workflow should be followed when handling this compound.
References
The Versatile Building Block: A Technical Guide to 1-Fluoro-3-iodo-5-nitrobenzene for Advanced Research and Development
For researchers, scientists, and professionals in drug development, 1-Fluoro-3-iodo-5-nitrobenzene has emerged as a critical starting material and intermediate in the synthesis of complex molecules, particularly in the realm of targeted cancer therapies. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, key reactions, and its application in the development of potent kinase inhibitors.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Key vendors include TCI Chemicals, Sigma-Aldrich, Chem-Impex, Apollo Scientific, and Oakwood Chemical. The compound is typically offered in various purities, with >98% being common, and is sold in quantities ranging from milligrams to kilograms to accommodate both laboratory-scale research and larger-scale production needs.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties and safety profile is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3819-88-3 |
| Molecular Formula | C₆H₃FINO₂ |
| Molecular Weight | 267.00 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 77-81 °C |
| Purity | Typically >98% (GC) |
Safety Information: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 3-fluoro-5-nitroaniline. The process involves two key steps: diazotization of the aniline and subsequent iodination.
Experimental Protocol: Synthesis via Diazotization and Iodination
Step 1: Diazotization of 3-Fluoro-5-nitroaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-fluoro-5-nitroaniline in a mixture of concentrated sulfuric acid and water.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition to ensure efficient formation of the diazonium salt.
-
The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).
Step 2: Iodination of the Diazonium Salt
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with continuous stirring. The temperature should be maintained at or below room temperature.
-
Evolution of nitrogen gas will be observed. The reaction mixture is typically stirred for several hours to ensure complete conversion.
-
Upon completion, the crude this compound precipitates out of the solution.
-
The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then washed with a solution of sodium thiosulfate to remove any residual iodine.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.
Caption: Synthetic workflow for this compound.
Key Applications in Organic Synthesis
This compound is a versatile building block due to the differential reactivity of its three functional groups: the nitro group, the fluorine atom, and the iodine atom.
Suzuki-Miyaura Cross-Coupling Reactions
The iodine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl groups at this position, forming a C-C bond.
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of BRAF V600E Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors targeting the BRAF V600E mutation, which is prevalent in many cancers, particularly melanoma. A notable example is its use as a key building block for PLX4720, a potent and selective BRAF V600E inhibitor and a close analog of the FDA-approved drug Vemurafenib (PLX4032).[1][2]
The synthesis of PLX4720 showcases the utility of this compound's dual reactivity. The synthesis typically involves an initial Suzuki-Miyaura coupling at the iodine position, followed by reduction of the nitro group to an aniline, and subsequent amide bond formation.
The BRAF/MEK/ERK Signaling Pathway
The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor formation.[3] PLX4720 and Vemurafenib are designed to specifically inhibit the activity of the mutated BRAF V600E kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][3]
Caption: Inhibition of the BRAF/MEK/ERK pathway by PLX4720.
Biological Activity of PLX4720
The efficacy of PLX4720 has been demonstrated in numerous preclinical studies. Its inhibitory activity is highly selective for the BRAF V600E mutant over the wild-type BRAF and other kinases.
Table 3: In Vitro Inhibitory Activity of PLX4720 [1][4]
| Target | IC₅₀ (nM) |
| BRAF V600E | 13 |
| Wild-type BRAF | 160 |
| c-RAF-1 | 48 |
| SRC | >1000 |
| FGFR | >1000 |
Table 4: Cellular Anti-proliferative Activity (GI₅₀) of PLX4720 [4]
| Cell Line | Cancer Type | BRAF Status | GI₅₀ (µM) |
| COLO205 | Colorectal | V600E | 0.31 |
| A375 | Melanoma | V600E | 0.50 |
| WM2664 | Melanoma | V600E | 1.5 |
| C8161 | Melanoma | Wild-type | >10 |
These data highlight the potent and selective anti-cancer activity of PLX4720 in cell lines harboring the BRAF V600E mutation, underscoring the therapeutic potential of compounds synthesized from this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. The successful application of this building block in the synthesis of potent and selective BRAF V600E inhibitors like PLX4720 exemplifies its importance in the development of targeted therapies for cancer. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic versatility of this compound in their own research and development endeavors.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity Profile of the Fluoro, Iodo, and Nitro Groups
This technical guide provides a comprehensive overview of the reactivity profiles of the fluoro, iodo, and nitro functional groups. A deep understanding of their electronic and steric properties, as well as their behavior in key chemical transformations, is paramount for modern drug discovery and development.
Introduction
The strategic incorporation of specific functional groups is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast arsenal of available functionalities, the fluoro, iodo, and nitro groups possess unique reactivity profiles that are frequently exploited in the design of novel therapeutic agents. Fluorine can enhance metabolic stability and binding affinity[1], iodine serves as a versatile synthetic handle and a participant in halogen bonding[2][3], and the nitro group is a strong electron-withdrawing group used in prodrug strategies and as a synthetic precursor to essential amines.[4][5][6] This guide delves into the core chemical principles governing the reactivity of these three groups, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Reactivity Profiles of Fluoro, Iodo, and Nitro Groups
The reactivity of a functional group is primarily dictated by its electronic and steric effects. These properties influence the electron density distribution within a molecule, thereby affecting its acidity, basicity, lipophilicity, and susceptibility to chemical reactions.
The Fluoro Group (-F)
The fluorine atom is the most electronegative element, a property that dominates its chemical behavior. Its small size, comparable to a hydrogen atom, means it imparts minimal steric hindrance.[1]
-
Electronic Effects : The fluoro group exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[7] This effect decreases the electron density of the attached scaffold. Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. In aromatic systems, the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution, yet it is ortho-, para-directing.
-
Impact on Physicochemical Properties : The strong C-F bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Fluorine substitution can significantly lower the pKa of nearby acidic protons or basic amines, a crucial consideration for drug absorption and target interaction.[9] It also tends to increase lipophilicity, which can improve membrane permeability.[1][9]
-
Common Chemical Transformations : In aromatic systems, the strong electron-withdrawing nature of fluorine activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to another electron-withdrawing group like a nitro group.[10] Despite the C-F bond being the strongest carbon-halogen bond, the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.[10][11]
The Iodo Group (-I)
The iodo group is the largest and least electronegative of the common halogens. The carbon-iodine bond is relatively weak, making it an excellent leaving group.
-
Electronic and Steric Effects : The iodo group exhibits a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Its large size can introduce significant steric hindrance, influencing molecular conformation.
-
Reactivity of the C-I Bond : The low bond dissociation energy of the C-I bond makes iodoarenes highly reactive in a variety of transformations. It is an excellent leaving group in nucleophilic substitution reactions.[2][12] This reactivity makes it a versatile synthetic handle for introducing other functional groups.[2]
-
Common Chemical Transformations : Iodoarenes are particularly valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to their high reactivity in oxidative addition steps. Furthermore, the iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized and utilized in rational drug design to enhance binding affinity to biological targets.[3][13]
The Nitro Group (-NO₂)
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property stemming from the high electronegativity of the nitrogen and oxygen atoms and its ability to delocalize negative charge through resonance.[14][15]
-
Electronic Effects : The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects.[16][17] This significantly reduces the electron density of the molecular scaffold it is attached to. In aromatic systems, it is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[15]
-
Impact on Reactivity : The potent electron-withdrawing nature of the nitro group makes adjacent C-H bonds more acidic.[15] In nitroarenes, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially when located ortho or para to a leaving group.[18][19]
-
Common Chemical Transformations : The most common and synthetically important reaction of the nitro group is its reduction to a primary amine.[15][20] This transformation is fundamental in the synthesis of many pharmaceuticals and provides access to the versatile amino group.
-
Role in Drug Development : Aromatic nitro compounds are often used as prodrugs, which are activated by nitroreductase enzymes under hypoxic conditions, a strategy employed in developing anticancer and antibacterial agents.[5] However, the potential for reduction to toxic intermediates means the nitro group can be a structural alert for mutagenicity, requiring careful evaluation during drug development.[6][15]
Quantitative Data Summary
Quantitative descriptors are essential for comparing the electronic influence of these functional groups.
Table 1: Hammett Substituent Constants
Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene ring. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -F | 0.34[21] | 0.06[21] |
| -I | 0.353[22] | 0.276[22] |
| -NO₂ | 0.72[21] | 0.79[21] |
Data sourced from multiple references to provide a consensus view.[21][22]
Table 2: pKa Values of Substituted Phenols
The acidity of phenols is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups stabilize the phenoxide conjugate base, resulting in a lower pKa (stronger acid).
| Substituent Position | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |
| pKa | 8.7[23][24] | 9.3[23][24] | 9.9[23][24] |
| Substituent Position | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |
| pKa | 7.2[23][24] | 8.4[23][24] | 7.2[23][24] |
| Reference Compound | Phenol | ||
| pKa | 10.0[23][24] |
Note: pKa values for iodophenols are less commonly tabulated with this consistency but follow trends expected from their Hammett constants.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for research and development.
Protocol: Reduction of an Aromatic Nitro Group
This protocol describes the catalytic hydrogenation of 2-nitrophenylboronic acid to 2-aminophenylboronic acid, a common transformation in medicinal chemistry.[25]
-
Materials :
-
2-Nitrophenylboronic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus (e.g., H₂ balloon).
-
-
Procedure :
-
In a round-bottom flask, dissolve 2-nitrophenylboronic acid (e.g., 500 mg, 2.99 mmol) in methanol (10 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 50 mg, 10 mol%).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-aminophenylboronic acid, which can be purified further if necessary (e.g., by crystallization or column chromatography).
-
Protocol: Suzuki Cross-Coupling of an Iodoarene
This protocol outlines a general procedure for the Suzuki-Miyaura coupling between an iodoarene and a boronic acid, a cornerstone of C-C bond formation.
-
Materials :
-
Iodoarene (e.g., 4-iodoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon).
-
-
Procedure :
-
To a Schlenk flask, add the iodoarene (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LCMS until the starting iodoarene is consumed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Electronic Effects on an Aromatic Ring
The following diagram illustrates the primary electronic influences of the fluoro, iodo, and nitro groups on a benzene ring.
Caption: Dominant electronic effects of fluoro, iodo, and nitro groups on an aromatic ring.
Experimental Workflow for Nitro Group Reduction
This diagram outlines the key steps in the catalytic hydrogenation of an aromatic nitro compound as described in Protocol 4.1.
Caption: Workflow for the catalytic hydrogenation of an aromatic nitro compound.
Logical Relationship in Nucleophilic Aromatic Substitution (SNAr)
This diagram illustrates the factors influencing the rate and viability of an SNAr reaction.
Caption: Key requirements for an efficient Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. svedbergopen.com [svedbergopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 13. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teachy.ai [teachy.ai]
- 15. Nitro compound - Wikipedia [en.wikipedia.org]
- 16. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Hammett substituent constants [stenutz.eu]
- 22. Hammett equation - Wikipedia [en.wikipedia.org]
- 23. chem.ucla.edu [chem.ucla.edu]
- 24. chem.ucla.edu [chem.ucla.edu]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 1-Fluoro-3-iodo-5-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodo-5-nitrobenzene is a versatile trifunctional aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nitro group, a fluorine atom, and an iodine atom, allows for a diverse range of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the benzene ring, while the distinct reactivities of the iodine and fluorine atoms enable sequential, regioselective cross-coupling and nucleophilic aromatic substitution reactions.
This building block is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer treatment.[1] The strategic incorporation of the fluorinated and nitrated phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing metabolic stability, binding affinity, and overall efficacy.[2]
These application notes provide detailed protocols for key synthetic transformations involving this compound, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. The subsequent functionalization of the nitro group and the fluoro moiety will also be discussed, highlighting the utility of this compound in constructing complex heterocyclic scaffolds common in medicinal chemistry.
Key Synthetic Applications & Protocols
The differential reactivity of the iodo and fluoro substituents on the this compound ring is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 3-position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, a crucial step in the synthesis of various kinase and PARP inhibitors.[3]
Experimental Protocol: Sonogashira Coupling of this compound with Trimethylsilylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Yield (%) | Reference |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF | Et₃N | 90-95 | [4] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DMF | Et₃N | 85 | [5] |
| 4-Iodoanisole | Phenylacetylene | Pd/C | DMF | K₂CO₃ | 92 | [6] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between the aryl iodide and an organoboron compound, widely used in the synthesis of biaryl scaffolds present in many pharmaceuticals.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | K₂CO₃ | 85-90 | |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol | Na₂CO₃ | 95 | [8] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | DMF | K₂CO₃ | 92 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is instrumental in introducing amine functionalities that are often key binding elements in drug candidates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Reactant 1 | Amine | Catalyst/Ligand | Solvent | Base | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Toluene | NaOtBu | 80-88 | [10] |
| 2-Bromo-13α-estrone derivative | Nitroaniline | Pd(OAc)₂ / X-Phos | Toluene | KOt-Bu | 90-95 | [7] |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | Dioxane | K₃PO₄ | 78 | [11] |
Synthetic Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for a key indazole intermediate.
References
- 1. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 2. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C6H3FINO2 | CID 259086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
Application Notes and Detailed Protocol for Suzuki Coupling with 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers a mild and efficient method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[3][4]
1-Fluoro-3-iodo-5-nitrobenzene is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a nitro group—allows for selective and sequential chemical modifications. The iodine atom serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The electron-withdrawing nitro group can influence the reactivity of the aryl iodide and provides a handle for further transformations, such as reduction to an amine.[4][5] The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.[1]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar electron-deficient aryl halides.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General scheme of the Suzuki coupling reaction.
Caption: General reaction scheme for the Suzuki coupling of this compound.
Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3] This is followed by the addition of the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1][3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1-nitrobenzene.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl iodides, which can be adapted for this compound.
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid (1.3) | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | DMF | 110 | 16 | 75-85 |
Yields are hypothetical and based on typical outcomes for similar reactions.
Reaction Mechanism and Experimental Workflow
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Figure 3: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[3]
Troubleshooting
Common issues in Suzuki coupling reactions and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a different palladium source/ligand. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and dry glassware thoroughly. | |
| Ineffective base | Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents or minimize the amount of water.[3] |
| High reaction temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely.[3] | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Ensure a thoroughly deoxygenated reaction mixture. |
| Inappropriate catalyst or ligand | Screen different palladium catalysts and ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The protocol and information provided herein offer a solid foundation for researchers to successfully synthesize novel biaryl compounds for applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system, along with diligent monitoring of the reaction, are crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the selective Buchwald-Hartwig amination of 1-fluoro-3-iodo-5-nitrobenzene. The primary objective is the chemoselective formation of a C-N bond at the carbon bearing the iodine atom, while preserving the fluoro and nitro functional groups. The protocol is designed based on established principles of palladium-catalyzed cross-coupling reactions, taking into account the electronic properties of the highly electron-deficient substrate.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The substrate, this compound, presents a unique challenge due to the presence of three distinct functional groups: a highly reactive iodine, a less reactive fluorine, and an electron-withdrawing nitro group that can be sensitive to certain reaction conditions. The selective amination at the C-I bond is anticipated due to the generally higher reactivity of aryl iodides compared to aryl fluorides in palladium-catalyzed cross-coupling reactions. However, the strong electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aryl iodide and necessitate careful optimization of the reaction conditions to achieve high yields and selectivity.
Recommended Reaction Conditions
Based on literature precedents for the Buchwald-Hartwig amination of electron-deficient aryl iodides and substrates with sensitive functional groups, a set of optimized conditions is proposed. The key is to use a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle and a milder base to avoid side reactions involving the nitro group.
Data Presentation: Recommended Reagents and Conditions
| Parameter | Recommended | Justification |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand known to promote the amination of challenging aryl halides. |
| Base | Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) | Weaker bases that are compatible with nitro groups, unlike stronger bases such as sodium tert-butoxide which can lead to side reactions.[1] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents commonly used for Buchwald-Hartwig aminations. Toluene can be advantageous in some cases as it may help precipitate the iodide salt byproduct, reducing its inhibitory effect.[1] |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | The choice of amine will depend on the desired product. |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Monitoring by TLC or GC-MS is recommended to determine the optimal reaction time. |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Amine (R-NH₂)
-
Pd₂(dba)₃
-
XPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Add the amine (1.2 mmol, 1.2 eq.).
-
Add cesium carbonate (1.5 mmol, 1.5 eq.).
-
Add anhydrous toluene (5 mL).
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-fluoro-5-nitroaniline.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
References
Application of 1-Fluoro-3-iodo-5-nitrobenzene in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Fluoro-3-iodo-5-nitrobenzene is a versatile trifunctional aromatic compound that serves as a valuable building block in the synthesis of a wide range of agrochemicals. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and an iodine atom, allows for selective and sequential chemical transformations. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, while the distinct reactivities of the fluorine and iodine atoms enable various cross-coupling reactions. This combination of functionalities makes this compound a key intermediate in the construction of complex molecular architectures found in modern herbicides, fungicides, and insecticides.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a key intermediate for a class of potent herbicides.
Application in the Synthesis of Herbicidal Phenylpyrazole Intermediates
This compound is a crucial starting material for the synthesis of 3-amino-1-(3-fluoro-5-nitrophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for a range of phenylpyrazole herbicides. The phenylpyrazole class of herbicides are known for their effectiveness in controlling a broad spectrum of weeds.
The synthetic strategy involves a multi-step process that leverages the reactivity of the functional groups on the this compound ring. A generalized synthetic workflow is depicted below.
Caption: Synthetic workflow for phenylpyrazole herbicide intermediates.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-nitrophenylhydrazine
This protocol describes the synthesis of a key hydrazine intermediate from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Hydrazine hydrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Stir the mixture at room temperature for 10 minutes.
-
Add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-5-nitrophenylhydrazine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Fluoro-5-nitrophenylhydrazine |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 3-Amino-1-(3-fluoro-5-nitrophenyl)-1H-pyrazole-4-carbonitrile
This protocol outlines the cyclization reaction to form the core phenylpyrazole structure.
Materials:
-
3-Fluoro-5-nitrophenylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Acetic acid, glacial
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-5-nitrophenylhydrazine (1.0 eq) in ethanol.
-
Add ethoxymethylenemalononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-Amino-1-(3-fluoro-5-nitrophenyl)-1H-pyrazole-4-carbonitrile.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Fluoro-5-nitrophenylhydrazine |
| Product | 3-Amino-1-(3-fluoro-5-nitrophenyl)-1H-pyrazole-4-carbonitrile |
| Yield | 85-95% |
| Purity (by NMR) | >99% |
Signaling Pathway and Logical Relationships
The synthesized phenylpyrazole intermediate can be further elaborated to produce a variety of herbicides. The general mode of action for many phenylpyrazole herbicides involves the disruption of essential biological processes in weeds. The logical relationship from the starting material to the final herbicidal effect is illustrated below.
Caption: From chemical synthesis to biological action.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may need to be optimized for specific scales and equipment.
Application Notes and Protocols for 1-Fluoro-3-iodo-5-nitrobenzene in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodo-5-nitrobenzene is a versatile trifunctional aromatic compound that serves as a key building block in the synthesis of a wide range of novel materials. Its distinct reactivity, stemming from the presence of three different functional groups—a nitro group, a fluorine atom, and an iodine atom—allows for a variety of selective chemical transformations. This makes it an invaluable starting material in drug discovery, particularly in the development of kinase inhibitors for cancer therapy, as well as in materials science for the creation of advanced polymers with tailored properties.
The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in pharmaceutical development. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can be utilized for its electron-withdrawing properties.
These application notes provide detailed protocols for the use of this compound in the synthesis of a key intermediate for a BRAF inhibitor, a class of anti-cancer drugs, and outline its potential in the synthesis of advanced poly(arylene ether)s.
Application 1: Synthesis of a Key Intermediate for BRAF V600E Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF gene (e.g., BRAF V600E), is a hallmark of many cancers, including melanoma.[1][2] Small molecule inhibitors targeting the BRAF V600E mutant kinase, such as Vemurafenib, have shown significant clinical efficacy.[3] this compound is a valuable starting material for the synthesis of the core aniline scaffold of these inhibitors.
The following protocols describe a representative multi-step synthesis of a substituted aniline, a key intermediate that can be further elaborated to produce BRAF V600E inhibitors.
Logical Workflow for the Synthesis of a BRAF Inhibitor Intermediate
Caption: Synthetic workflow for a BRAF inhibitor intermediate.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce a key structural motif.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-5-aryl-1-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
3-Fluoro-5-aryl-1-nitrobenzene (from Step 1)
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (5.0 equivalents)
-
Solvent (e.g., Ethanol/Water mixture, 4:1 v/v)
-
Celite®
-
-
Procedure:
-
To a round-bottom flask, add the 3-fluoro-5-aryl-1-nitrobenzene (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents).
-
Add the ethanol/water solvent mixture.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-fluoro-5-arylaniline intermediate. This product is often used in the next step without further purification.
-
Quantitative Data Summary (Representative)
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 3-Fluoro-5-(4-chlorophenyl)-1-nitrobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 18 | 85-95 |
| 2 | 3-Fluoro-5-(4-chlorophenyl)-1-nitrobenzene | 3-Fluoro-5-(4-chlorophenyl)aniline | Fe, NH₄Cl | Ethanol/H₂O | 80 | 3 | 90-98 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The synthesized aniline intermediate is a precursor to inhibitors that target the constitutively active BRAF V600E kinase in the RAS-RAF-MEK-ERK signaling pathway. Inhibition of BRAF V600E blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.
Application 2: Synthesis of Advanced Poly(arylene ether)s
This compound can also be utilized in the synthesis of high-performance polymers, such as poly(arylene ether)s. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) with bisphenols to form the ether linkages of the polymer backbone. The iodo and nitro groups can be retained for post-polymerization modification to tune the material's properties.
Logical Workflow for Polymer Synthesis
Caption: Workflow for functional poly(arylene ether) synthesis.
Experimental Protocol: Polycondensation via Nucleophilic Aromatic Substitution
-
Materials:
-
This compound
-
Bisphenol (e.g., Bisphenol A) (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (1.1 equivalents)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), dilute
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1.0 equivalent), the bisphenol (1.0 equivalent), and potassium carbonate (1.1 equivalents).
-
Add DMAc and toluene to the flask.
-
Heat the mixture to 140-150 °C to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160-170 °C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Monitor the formation of the polymer by the increase in viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by pouring the solution into a stirred mixture of methanol and water.
-
Filter the polymer, wash thoroughly with water and then with methanol to remove residual salts and solvent.
-
To remove any remaining base, stir the polymer in dilute HCl, then wash again with water until neutral.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Expected Material Properties (Illustrative)
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 200 °C |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, CHCl₃, NMP) |
Note: These properties are illustrative and will depend on the specific bisphenol used and the molecular weight of the resulting polymer.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules and functional polymers. The selective reactivity of its functional groups allows for a wide range of chemical transformations, making it a powerful tool for researchers in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of this compound's potential in developing new materials with significant applications.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-fluoro-3-iodo-5-nitrobenzene. This versatile building block is valuable in pharmaceutical and materials science research due to its unique substitution pattern, which allows for selective functionalization.[1] The presence of a strongly electron-withdrawing nitro group and the excellent leaving group ability of fluoride facilitate the substitution reaction.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.
In the case of this compound, the fluorine atom is selectively displaced over the iodine atom due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the ipso-carbon more susceptible to nucleophilic attack. The nitro group at the meta position provides strong activation for the substitution to occur. This substrate is particularly useful for synthesizing a variety of 3-iodo-5-nitroaniline, 3-iodo-5-nitrophenol, and 3-iodo-5-nitrothioether derivatives, which are valuable intermediates in drug discovery and development.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. The data is based on established protocols for similar activated fluoroaromatic compounds.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 95 |
| Benzylamine | Et₃N | DMSO | 100 | 6 | 88 |
| Aniline | K₂CO₃ | NMP | 120 | 12 | 75 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 8 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 100 | 6 | 90 |
| Sodium Methoxide | N/A | THF | 60 | 4 | 82 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 | 3 | 98 |
| Benzyl mercaptan | NaH | THF | rt | 2 | 94 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Appropriate nucleophile (amine, phenol, or thiol)
-
Anhydrous solvent (DMF, DMSO, THF, or NMP)
-
Base (K₂CO₃, Cs₂CO₃, Et₃N, or NaH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.2 eq.) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq. or Et₃N, 3.0 eq.).
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
-
To a dry round-bottom flask under an inert atmosphere, add the phenol nucleophile (1.2 eq.) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (e.g., DMF or DMSO) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the specified temperature (see Table 2) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
-
To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent (e.g., DMF). For more reactive thiols, a stronger base like NaH in THF can be used at 0 °C.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Stir the reaction at the specified temperature (see Table 3) until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction involves the assembly of the aryl iodide, coupling partner, catalyst, ligand, and base in an inert solvent. The mixture is then heated until the reaction reaches completion, followed by an aqueous workup and purification of the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Reaction Scheme:
(where Ar = 3-nitro-5-fluorophenyl)
| Parameter | Condition |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Tri-o-tolylphosphine |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 4:1 Dimethoxyethane:Water |
| Temperature | 100 °C |
| Reaction Time | Not specified |
| Yield | Not specified |
Experimental Protocol:
A suspension of this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), tri-o-tolylphosphine (0.1 equiv.), palladium(II) acetate (0.05 equiv.), and sodium carbonate (1.5 equiv.) in a 4:1 mixture of dimethoxyethane and water is heated to 100 °C in a sealed tube. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.
Reaction Scheme:
F-Ar-I + CuCN --[Heat]--> F-Ar-CN
Caption: Types of products from cross-coupling of this compound.
Application Notes & Protocols: Synthesis of Biologically Active Molecules from 1-Fluoro-3-iodo-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Fluoro-3-iodo-5-nitrobenzene is a versatile trifunctional aromatic compound with significant applications in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern offers three distinct points for chemical modification, allowing for a regioselective and sequential approach to constructing complex molecular architectures. The iodine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, the fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the meta-directing nitro group, and the nitro group itself can be readily reduced to an amine for further derivatization. These characteristics make it an invaluable starting material for the synthesis of biologically active compounds, including potential anti-cancer agents and other therapeutic molecules.[1] This document provides detailed protocols for a three-step synthetic sequence to generate a library of potential kinase inhibitors, leveraging the unique reactivity of this starting material.
Synthetic Strategy Overview: The overall strategy involves a sequential, three-step functionalization of the this compound core. This approach allows for the systematic introduction of molecular diversity at specific positions to build a library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of a chemical library.
Step 1: Suzuki-Miyaura Cross-Coupling at the C-I Position
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[2] This step introduces the first point of diversity.
Experimental Protocol: Synthesis of 3-Aryl-1-fluoro-5-nitrobenzene Derivatives
-
Reagent Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 267 mg), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous sodium carbonate (Na₂CO₃) solution (2 mL) to the vial.
-
Degassing: Seal the vial and gently bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.
-
Reaction: Place the vial in a microwave reactor and irradiate the mixture at 120°C for 40 minutes with continuous stirring.[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with brine (3 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-fluoro-5-nitrobenzene product.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1-fluoro-5-nitrobenzene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-fluoro-5-nitrobenzene | 88 |
| 3 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-1-fluoro-5-nitrobenzene | 75 |
| 4 | 2-Thienylboronic acid | 3-(2-Thienyl)-1-fluoro-5-nitrobenzene | 81 |
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position
The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent site for SNAr. This reaction allows for the introduction of nitrogen or oxygen nucleophiles, providing a second point of diversity.
Experimental Protocol: Synthesis of 3-Aryl-1-(substituted amino)-5-nitrobenzene
-
Reagent Setup: In a sealed tube, dissolve the 3-aryl-1-fluoro-5-nitrobenzene derivative (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Base and Nucleophile Addition: Add the desired primary or secondary amine (2.0 mmol) followed by potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Reaction: Seal the tube and heat the reaction mixture to 80°C for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 25 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired product.
Quantitative Data: Nucleophilic Aromatic Substitution
| Entry | Starting Material (from Step 1) | Nucleophile | Product | Yield (%) |
| 1 | 3-Phenyl-1-fluoro-5-nitrobenzene | Morpholine | 4-(3-Phenyl-5-nitrophenyl)morpholine | 95 |
| 2 | 3-Phenyl-1-fluoro-5-nitrobenzene | Piperidine | 1-(3-Phenyl-5-nitrophenyl)piperidine | 91 |
| 3 | 3-(4-Methoxyphenyl)-1-fluoro-5-nitrobenzene | Morpholine | 4-(3-(4-Methoxyphenyl)-5-nitrophenyl)morpholine | 93 |
| 4 | 3-(3-Pyridinyl)-1-fluoro-5-nitrobenzene | Piperidine | 1-(3-(3-Pyridinyl)-5-nitrophenyl)piperidine | 85 |
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to a primary amine. This transformation is crucial as the resulting aniline moiety is a common feature in many biologically active molecules, particularly kinase inhibitors. Various methods can achieve this reduction chemoselectively.[4][5]
Experimental Protocol: Synthesis of 5-Aryl-3-(substituted amino)aniline
-
Reagent Setup: To a round-bottom flask, add the 3-aryl-1-(substituted amino)-5-nitrobenzene derivative (1.0 mmol) and ethanol (10 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol% by weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen balloon atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Filtration and Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting aniline derivative is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Quantitative Data: Nitro Group Reduction
| Entry | Starting Material (from Step 2) | Product | Yield (%) |
| 1 | 4-(3-Phenyl-5-nitrophenyl)morpholine | 5-Phenyl-3-morpholinoaniline | 98 |
| 2 | 1-(3-Phenyl-5-nitrophenyl)piperidine | 5-Phenyl-3-(piperidin-1-yl)aniline | 99 |
| 3 | 4-(3-(4-Methoxyphenyl)-5-nitrophenyl)morpholine | 5-(4-Methoxyphenyl)-3-morpholinoaniline | 97 |
| 4 | 1-(3-(3-Pyridinyl)-5-nitrophenyl)piperidine | 5-(3-Pyridinyl)-3-(piperidin-1-yl)aniline | 96 |
Biological Activity and Mechanism of Action
Derivatives of 3-aryl-1H-indazole, which share structural similarities with the compounds synthesized here, are of significant interest as kinase inhibitors.[2] Many of these compounds target key enzymes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.[2] The synthesized aniline derivatives can be evaluated for their cytotoxic activity against various cancer cell lines.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Biological Activity Data (IC₅₀)
The following table presents hypothetical 50% inhibitory concentration (IC₅₀) values for the synthesized compounds against the A549 human lung carcinoma cell line, as determined by an MTT assay.
| Entry | Compound | IC₅₀ (µM) |
| 1 | 5-Phenyl-3-morpholinoaniline | 5.2 |
| 2 | 5-Phenyl-3-(piperidin-1-yl)aniline | 7.8 |
| 3 | 5-(4-Methoxyphenyl)-3-morpholinoaniline | 2.1 |
| 4 | 5-(3-Pyridinyl)-3-(piperidin-1-yl)aniline | 10.5 |
Detailed Experimental Workflow Visualization
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Troubleshooting & Optimization
Navigating the Purification of 1-Fluoro-3-iodo-5-nitrobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the purification of the versatile synthetic intermediate, 1-Fluoro-3-iodo-5-nitrobenzene. Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Potential impurities can arise from the starting materials, side reactions, or incomplete reactions. Common impurities may include:
-
Isomeric byproducts: Formation of other isomers during the nitration or iodination steps.
-
Starting materials: Unreacted 1-fluoro-3-iodobenzene or related precursors.
-
Di-nitrated or di-iodinated species: Over-reaction products.
-
De-iodinated or de-fluorinated compounds: Side reactions leading to the loss of a halogen.
-
Residual acids or bases: Catalysts or reagents from the reaction workup.
Q3: My purified this compound has a low melting point. What could be the issue?
A3: A depressed and broad melting point range is a classic indicator of impurities. The reported melting point for pure this compound is in the range of 77-81 °C.[1][2] If your product melts at a lower temperature, it is likely contaminated with one or more of the impurities listed in Q2. Further purification is recommended.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not suitable for this compound, which is a solid at room temperature.[1] Furthermore, many nitroaromatic compounds can be thermally sensitive and may decompose at the high temperatures required for distillation, even under vacuum.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the primary purification methods.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.
Recommended Solvents: Based on the polarity of this compound and general practices for similar compounds, the following solvents and solvent systems are good starting points for recrystallization:
| Solvent/System | Rationale |
| Ethanol | Often a good choice for moderately polar aromatic compounds. |
| Isopropanol | Similar to ethanol, can offer different solubility characteristics. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture that allows for fine-tuning of solubility. |
| Toluene | Can be effective for aromatic compounds. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization of the product.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to remove all traces of the solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the hot solvent and melts before dissolving, or the solution is supersaturated. | Add more solvent. If the problem persists, try a different solvent or a solvent mixture. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the solvent line. |
| Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the flask is adequately cooled in an ice bath before filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization before crystallization. A second recrystallization may be necessary. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this type of compound.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate eluent system. Column overloading. | Optimize the eluent system using TLC. Use a smaller amount of crude material relative to the amount of silica gel. |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system during the elution (gradient elution). |
| Cracked or Channeled Column | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
| Tailing of Spots on TLC | Compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds). |
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for troubleshooting the purification of this compound.
References
Strategies to improve yield in Sonogashira coupling of 1-Fluoro-3-iodo-5-nitrobenzene
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Sonogashira coupling of 1-Fluoro-3-iodo-5-nitrobenzene and improve reaction yields.
Troubleshooting Guide & FAQs
Q1: I am observing a low yield or no product formation in the Sonogashira coupling of this compound. What are the primary factors to investigate?
A1: Low or no yield in this reaction can stem from several factors, given the electron-deficient nature of the aryl iodide. The key areas to troubleshoot are:
-
Catalyst System (Palladium and Copper): The choice and activity of the palladium catalyst and copper co-catalyst are critical. Inactive or inappropriate catalysts are a common cause of failure.
-
Ligand Choice: The ligand on the palladium catalyst significantly influences its stability and reactivity.
-
Base Selection: The base plays a crucial role in deprotonating the alkyne and neutralizing the HI byproduct.[1] An unsuitable base can stall the reaction.
-
Solvent Effects: The solvent must effectively dissolve all reactants and intermediates to facilitate the reaction.[2]
-
Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical parameters that may require optimization.
Q2: What is the most common side product in this reaction, and how can I minimize its formation?
A2: The most common side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[3] This leads to the formation of a symmetrical diyne. This side reaction is particularly promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4]
Strategies to Minimize Homocoupling:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and reactants and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Consider Copper-Free Conditions: While the copper co-catalyst increases reactivity, it is a primary contributor to homocoupling.[5] Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[3]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]
Q3: My starting material, this compound, is highly electron-deficient. How does this affect the choice of catalyst and reaction conditions?
A3: The presence of two electron-withdrawing groups (fluoro and nitro) makes the C-I bond highly activated towards oxidative addition, which is the first step in the palladium catalytic cycle.[7] This is generally favorable.
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[8] However, for challenging couplings or to improve yields, consider using catalysts with more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium complex and promote efficient catalysis.[8][9]
-
Reaction Temperature: Due to the high reactivity of the aryl iodide, the reaction can often be carried out under mild conditions, sometimes even at room temperature.[5] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial, but excessive temperatures should be avoided to prevent catalyst decomposition and side reactions.
Q4: Which base and solvent system is recommended for this substrate?
A4: The optimal choice depends on the specific alkyne and catalyst system, but here are some general guidelines:
-
Bases: A wide range of amine bases are effective, with triethylamine (Et₃N) and diisopropylethylamine (DIPEA) being common choices.[5] These can sometimes be used as the solvent as well.[5] For certain systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages.[5] The choice of base is critical and can significantly impact the reaction's success.[1]
-
Solvents: The solvent needs to solubilize the reactants and the catalyst complex.[2] Common choices include:
-
Amine bases as solvents: (e.g., Et₃N)
-
Aprotic polar solvents: DMF, THF, Acetonitrile.
-
Nonpolar solvents: Toluene, Dioxane. The polarity of the solvent can influence reaction rates and catalyst stability.[2] A combination of an amine base in a co-solvent like THF or DMF is a good starting point.
-
Quantitative Data Summary
The following table summarizes the potential impact of different reaction parameters on the yield of the Sonogashira coupling with this compound. The yields presented are illustrative and serve as a guide for optimization.
| Parameter | Condition | Typical Yield Range (%) | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ | 60-85% | Standard, effective for many systems.[8] |
| PdCl₂(PPh₃)₂ | 65-90% | Often more stable and soluble than Pd(PPh₃)₄.[8] | |
| Pd(OAc)₂ + Ligand | 70-95% | Requires an external ligand; allows for fine-tuning. | |
| Ligand | PPh₃ | 60-85% | Standard, general-purpose ligand. |
| XPhos | 80-98% | Bulky, electron-rich ligand, often good for challenging substrates.[3] | |
| None (ligandless) | Variable | Can be effective but may lead to catalyst decomposition.[10] | |
| Base | Triethylamine (Et₃N) | 65-90% | Common, can also act as a solvent.[5] |
| Diisopropylamine (i-Pr₂NH) | 70-95% | Often gives high yields.[6] | |
| K₂CO₃ | 50-80% | Inorganic base, may require a different solvent system. | |
| Co-catalyst | CuI (1-5 mol%) | 70-95% | Standard co-catalyst, increases reaction rate.[5] |
| No CuI (Copper-free) | 60-90% | Minimizes alkyne homocoupling.[3] | |
| Solvent | THF / Et₃N | 75-95% | A common and effective combination. |
| DMF | 70-92% | Good for dissolving a wide range of substrates.[2] | |
| Toluene / Et₃N | 65-88% | A less polar option that can be effective.[2] |
Visualizing Reaction and Troubleshooting Logic
The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting low-yield reactions.
Caption: The Sonogashira catalytic cycle involving palladium and copper.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Detailed Experimental Protocol
This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne, optimized for high yield and minimal side products.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved and the catalyst is well-dispersed.
-
Slowly add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-6 hours).
-
If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. books.rsc.org [books.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability of 1-Fluoro-3-iodo-5-nitrobenzene in high-temperature reactions
This technical support center provides guidance on the thermal stability of 1-fluoro-3-iodo-5-nitrobenzene for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on providing detailed experimental protocols, potential troubleshooting advice, and frequently asked questions based on the known properties of related nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3819-88-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₃FINO₂ | --INVALID-LINK-- |
| Molecular Weight | 267.00 g/mol | --INVALID-LINK-- |
| Melting Point | 77-81 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
Q2: What are the primary thermal hazards associated with heating this compound?
A2: While specific data for this compound is limited, related nitroaromatic compounds are known to be thermally sensitive. The primary hazards include:
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Exothermic Decomposition: Nitroaromatic compounds can undergo highly exothermic decomposition at elevated temperatures, potentially leading to a runaway reaction.
-
Gas Evolution: Decomposition can release gaseous products, including toxic and corrosive gases like nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI). This can lead to a rapid pressure increase in a closed system.
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Potential for Explosion: The rapid release of energy and gas can result in an explosion, especially with rapid heating or in the presence of contaminants. A related compound, 1-fluoro-3-nitrobenzene, is known to form explosive mixtures with air upon intense heating.
Q3: What are the likely decomposition products of this compound at high temperatures?
A3: Based on the structure and data from similar compounds, potential decomposition products may include:
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Nitrogen oxides (NO, NO₂)
-
Carbon oxides (CO, CO₂)
-
Hydrogen fluoride (HF)
-
Hydrogen iodide (HI)
-
Other halogenated and nitrated aromatic fragments.
Q4: How can I assess the thermal stability of this compound in my laboratory?
A4: The most common techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Detailed experimental protocols are provided below. It is crucial to start with a very small sample size (1-5 mg) and use appropriate safety precautions due to the potential for energetic decomposition.
Troubleshooting Guide for High-Temperature Reactions
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Change or Gas Evolution at Temperatures Below Expected Reaction Temperature | Impurities in the starting material may be catalyzing decomposition. The compound may be less stable than anticipated. | Stop the reaction immediately and cool to room temperature. Re-purify the starting material. Perform TGA/DSC analysis on a small sample to determine the actual onset of decomposition. |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | The reaction is highly exothermic, and the heat removal capacity of the system is insufficient. | Immediately remove the heat source and apply emergency cooling if it is safe to do so. Evacuate the area. Always conduct high-temperature reactions with this compound behind a blast shield and have a quench plan in place. |
| Inconsistent Reaction Outcomes or Yields | The reaction temperature may be too close to the decomposition temperature, leading to competing decomposition pathways. | Optimize the reaction temperature to be well below the onset of decomposition as determined by TGA/DSC. Use a reliable and calibrated temperature controller. |
| Corrosion of Equipment After Reaction | Formation of acidic gases (HF, HI) during the reaction or workup. | Use corrosion-resistant materials for your reactor and workup equipment (e.g., glass, Teflon, or appropriate alloys). Neutralize any acidic byproducts during the workup procedure. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Sample Preparation: Carefully weigh 1-3 mg of this compound into a clean TGA pan (alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
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Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and the exothermic decomposition energy of this compound.
Methodology:
-
Sample Preparation: Hermetically seal 1-2 mg of this compound in a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any evolved gases. An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Identify the endothermic peak corresponding to melting and integrate it to determine the enthalpy of fusion.
-
Identify the onset temperature of the exothermic decomposition peak.
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Integrate the exothermic peak to determine the heat of decomposition (ΔHd). A large and sharp exotherm indicates a significant thermal hazard.
-
Visualizations
Caption: Workflow for Thermal Stability Assessment.
Caption: Hypothetical Thermal Decomposition Pathways.
Methods for removing unreacted 1-Fluoro-3-iodo-5-nitrobenzene from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3-iodo-5-nitrobenzene. The following sections detail methods for removing the unreacted starting material from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction mixtures containing this compound.
Recrystallization Troubleshooting
Issue: "Oiling out" of the compound instead of crystallization.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This can happen if the melting point of the solid is lower than the solution's temperature or if the solute concentration is too high.[1]
Solutions:
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture to keep the compound dissolved at a slightly lower temperature as it cools.[1]
-
Slow Down the Cooling Rate: Gradual cooling is essential for forming pure crystals.[1] Rapid cooling can lead to precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.[1]
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Lower the Initial Temperature: If using a mixed solvent system, ensure the initial solution is not at its boiling point when you add the anti-solvent.[1]
-
Change the Solvent System: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. For instance, if a highly non-polar solvent is causing the issue, a slightly more polar solvent system might be beneficial.[1]
Issue: Poor recovery of the purified compound after recrystallization.
Low recovery can result from several factors during the recrystallization process.
Solutions:
-
Use Minimal Hot Solvent: Dissolving the crude product in an excessive amount of solvent will leave a significant portion of your compound in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the material.[1]
-
Preheat the Filtration Apparatus: To prevent premature crystallization during hot filtration, ensure your funnel, filter paper, and receiving flask are pre-heated.[1]
-
Ensure Complete Crystallization: After slow cooling to room temperature, placing the flask in an ice bath can further decrease the compound's solubility and promote more complete crystallization.[1]
-
Use an Appropriate Washing Solvent: Wash the collected crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound has low solubility to avoid product loss.[1]
Chromatography Troubleshooting
Issue: Poor separation of this compound from the product or other impurities on a TLC plate or column.
Solutions:
-
Optimize the Eluent System: The polarity of the eluent is critical for good separation.
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
A good starting point for moderately polar compounds like halogenated nitrobenzenes is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[2] Common starting ratios to test are 9:1, 4:1, and 1:1 of hexane:ethyl acetate.
-
-
Consider Alternative Stationary Phases: For aromatic compounds, phenyl-based columns (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) columns can offer different selectivity compared to standard silica or C18 columns due to π-π interactions.[1]
-
Adjust the Flow Rate (for HPLC): Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its removal?
This compound is a solid at room temperature with a melting point of 77-81 °C.[3][4] As a halogenated nitroaromatic compound, it is expected to be relatively non-polar and more soluble in organic solvents than in water. A similar compound, 1-fluoro-3-nitrobenzene, is reported to be moderately soluble in polar organic solvents like ethanol and acetone, with low solubility in nonpolar solvents like hexane.[5]
| Property | Value | Reference |
| Molecular Formula | C₆H₃FINO₂ | [3] |
| Molecular Weight | 267.00 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [3][6] |
| Melting Point | 77 - 81 °C | [3][4] |
Q2: How can I quench unreacted this compound in my reaction mixture?
If this compound was used as an electrophile, it can be quenched by adding a nucleophile. The choice of quenching agent depends on the reaction conditions and the desired product's stability.
-
For general purposes: A common method to quench reactive electrophiles is to add a scavenger. Depending on the reaction, this could be a primary or secondary amine (like piperidine or morpholine) if the resulting adduct can be easily separated.
-
Aqueous Workup: Often, simply proceeding with an aqueous workup can effectively remove unreacted starting material, especially if the product has significantly different solubility properties.
Q3: What is a good starting point for a liquid-liquid extraction protocol to remove this compound?
Given its expected low solubility in water, liquid-liquid extraction is a viable method for separation.
General Protocol:
-
Quench the reaction: If necessary, quench any reactive reagents as described above.
-
Dilute with an organic solvent: Dilute the reaction mixture with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.
-
Wash with water/brine: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts and reagents. A subsequent wash with brine (saturated NaCl solution) can help to break up emulsions and further dry the organic layer.
-
Dry the organic layer: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.
Further purification by chromatography or recrystallization will likely be necessary.
Q4: What are the recommended conditions for column chromatography to separate this compound?
Stationary Phase: Silica gel is a good starting point.
Eluent System: A gradient of hexane and ethyl acetate is a common choice for separating moderately polar compounds.
-
Initial Eluent: Start with a low polarity mixture, such as 5% ethyl acetate in hexanes.
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand. An ideal Rf value for the desired compound on TLC for good separation on a column is typically between 0.2 and 0.4.
Q5: Which solvents are suitable for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
-
Single Solvent Systems: Based on the properties of similar molecules, solvents to screen include ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common mixed solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.[2][7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product containing this compound. Add a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product and which contain the unreacted this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of a reaction mixture.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Investigating Side Reactions of 1-Fluoro-3-iodo-5-nitrobenzene with Common Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-3-iodo-5-nitrobenzene. The information is designed to help anticipate and address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with common bases.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a nucleophile in the presence of a common base?
The primary reaction is a nucleophilic aromatic substitution (SNAr), where the fluoride atom is displaced by the nucleophile. The fluorine atom is the most likely leaving group due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic.[1] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, although its meta position relative to the fluorine provides less resonance stabilization for the Meisenheimer intermediate compared to an ortho or para relationship.[1]
Q2: What are the most common side reactions to anticipate?
While specific side reactions for this compound are not extensively documented, based on the reactivity of analogous nitroaromatic compounds, the following side reactions are plausible:
-
Displacement of the iodo group: Although fluorine is a better leaving group in SNAr, under certain conditions (e.g., with soft nucleophiles or in the presence of a catalyst), displacement of the iodo group may occur.
-
Reduction of the nitro group: In the presence of a suitable hydrogen source, some bases or nucleophiles can reduce the nitro group to various functional groups, such as nitroso, hydroxylamino, or amino groups.
-
Displacement of the nitro group: While less common, direct nucleophilic substitution of the nitro group has been observed in highly activated aromatic systems.
-
Reaction with the base: Some bases, like triethylamine, can act as nucleophiles themselves, leading to the formation of a quaternary ammonium salt.[2]
-
Decomposition/Polymerization: Under harsh reaction conditions (e.g., high temperatures, strong bases), nitroaromatic compounds can decompose or polymerize, leading to complex reaction mixtures and low yields.
Q3: How does the choice of base influence the reaction outcome?
The choice of base is critical and depends on the nucleophile being used:
-
For amine nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the hydrofluoric acid (HF) generated during the reaction.[3]
-
For alcohol or phenol nucleophiles: A stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is typically required to deprotonate the nucleophile, forming a more reactive alkoxide or phenoxide.[3][4]
-
For strong nucleophiles (e.g., thiolates): The nucleophile itself may be basic enough, or a mild base can be used to ensure the nucleophile is in its anionic form.
Q4: What is the role of the solvent in these reactions?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions.[5] These solvents can solvate the cation of the base and the nucleophile, increasing the nucleophilicity of the reacting species. They also have relatively high boiling points, allowing for reactions to be conducted at elevated temperatures if necessary.
Q5: How can I minimize the formation of side products?
To minimize side reactions:
-
Control the reaction temperature: Start with lower temperatures and gradually increase if the reaction is slow. High temperatures can promote decomposition and other side reactions.
-
Use the appropriate stoichiometry: Use a slight excess of the nucleophile and base to ensure the complete consumption of the starting material, but avoid a large excess which can lead to side reactions.
-
Choose the right base: Use a non-nucleophilic base if the base is not intended to be the nucleophile.
-
Degas the solvent: Removing dissolved oxygen can help prevent oxidative side reactions.
-
Monitor the reaction closely: Use techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the progress of the reaction and stop it once the starting material is consumed.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired product | 1. Incorrect base: The base may not be strong enough to deprotonate the nucleophile (if required).2. Low reaction temperature: The activation energy for the reaction may not be reached.3. Poor solvent choice: The solvent may not be suitable for SNAr reactions.4. Decomposition of starting material: The reaction conditions may be too harsh. | 1. For alcohol/phenol nucleophiles, switch from K2CO3 to a stronger base like NaH.2. Gradually increase the reaction temperature and monitor the reaction progress.3. Switch to a polar aprotic solvent like DMF or DMSO.4. Attempt the reaction at a lower temperature for a longer duration. |
| Presence of multiple unexpected spots on TLC or peaks in LC-MS | 1. Side reactions: As discussed in the FAQs, displacement of the iodo or nitro group, or reduction of the nitro group may be occurring.2. Reaction with the base: If using an amine-based base like TEA, it might be acting as a nucleophile.3. Impure starting materials: Impurities in the this compound or the nucleophile can lead to other products. | 1. Use analytical techniques like GC-MS or NMR to identify the byproducts. Adjust reaction conditions (temperature, base, solvent) to disfavor their formation.2. Switch to an inorganic base like K2CO3 if compatible with the reaction.3. Purify the starting materials before use. |
| Reaction mixture turns dark brown or black | 1. Decomposition: Nitroaromatic compounds can be sensitive to high temperatures and strong bases, leading to decomposition.2. Oxidation: The reaction may be sensitive to air. | 1. Run the reaction at a lower temperature.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Section 3: Experimental Protocols
The following are general protocols that can be adapted for specific nucleophiles. Researchers should always perform a small-scale test reaction to optimize conditions.
Protocol 1: Reaction with a Phenolic Nucleophile using K2CO3
This protocol describes a typical procedure for the SNAr reaction with a phenolic nucleophile.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., 4-methoxyphenol)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the phenolic nucleophile (1.2 mmol), and anhydrous K2CO3 (2.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction with an Amine Nucleophile using Triethylamine
This protocol details the SNAr reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Triethylamine (TEA)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add the amine nucleophile (1.1 mmol) followed by triethylamine (1.5 mmol).
-
Stir the reaction mixture at 60°C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Section 4: Data Presentation
Table 1: Illustrative Reaction Outcomes of this compound with Morpholine
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Side Product A* Yield (%) | Side Product B** Yield (%) |
| 1 | TEA (1.5) | ACN | 60 | 12 | 85 | 5 | <1 |
| 2 | K2CO3 (2.0) | DMF | 80 | 12 | 78 | 10 | 2 |
| 3 | DIPEA (1.5) | ACN | 60 | 12 | 82 | 6 | <1 |
| 4 | None | ACN | 60 | 24 | 20 | <1 | <1 |
* Side Product A: Assumed to be the iodo-substituted product. ** Side Product B: Assumed to be the nitro-reduced product.
Section 5: Visualizations
Diagram 1: Primary SNAr Reaction Pathway
Caption: Primary SNAr reaction pathway.
Diagram 2: Potential Side Reaction Pathways
Caption: Potential side reaction pathways.
Diagram 3: Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Fluoro-3-iodo-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 1-fluoro-3-iodo-5-nitrobenzene. This electron-deficient aryl iodide presents unique challenges and opportunities in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of this compound. While this electronic deficiency can facilitate the initial oxidative addition step in the catalytic cycle, it can also increase the propensity for side reactions such as deiodination (hydrodehalogenation) or catalyst inhibition.[1][2] Careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and selectivity.
Q2: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with this substrate?
A2: For electron-deficient aryl iodides, palladium catalysts paired with bulky, electron-rich phosphine ligands are often effective. A good starting point is a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as SPhos or XPhos.[3] These ligands can promote the desired reductive elimination step and stabilize the palladium center, minimizing side reactions.[2] For challenging couplings, consider using advanced palladacycle pre-catalysts.
Q3: I am observing significant formation of 1-fluoro-3-nitrobenzene (deiodinated byproduct). How can I minimize this?
A3: Deiodination is a common side reaction with electron-deficient aryl iodides.[2] To minimize it, consider the following:
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos, SPhos, or tBuXPhos to accelerate the desired cross-coupling pathway over deiodination.[2]
-
Base Selection: Employ a milder base. While strong bases can be effective, they can also promote deiodination. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Temperature Control: Lowering the reaction temperature may disfavor the deiodination pathway.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.
Q4: Can the nitro group interfere with the cross-coupling reaction?
A4: Yes, the nitro group can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, under certain reductive conditions that might be inadvertently created in the reaction mixture, the nitro group could be reduced. Using well-defined catalysts and carefully controlling the reaction conditions can mitigate these issues. For Suzuki-Miyaura couplings of nitroarenes, specific ligands like BrettPhos have been shown to be effective.[4]
Q5: For a Sonogashira coupling, what are the key parameters to consider with this substrate?
A5: For the Sonogashira coupling of this compound, key considerations include:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[5][6]
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are common choices.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inactive Catalyst: The palladium catalyst may be oxidized or decomposed.
-
Solution: Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[7]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be slow.
-
Poor Reagent Quality: Impurities in the boronic acid, solvent, or base can interfere with the reaction.
-
Solution: Use highly pure, anhydrous, and degassed solvents. Ensure the boronic acid is pure and not degraded.
-
Issue 2: Heck Reaction Fails to Initiate or Gives Low Conversion
Possible Causes & Solutions
-
Catalyst/Ligand Mismatch: The chosen palladium source and ligand may not be optimal for this electron-deficient substrate.
-
Solution: For aryl iodides, a variety of phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. Consider screening different ligands. Phosphine-free catalyst systems, such as those using palladacycles, can also be highly active.[8]
-
-
Incorrect Base: The base is crucial for regenerating the active Pd(0) catalyst.
-
Solution: Triethylamine (Et₃N) is a common choice. Other organic or inorganic bases like K₂CO₃ or NaOAc can also be screened.[9]
-
-
Alkene Reactivity: The alkene coupling partner may be unreactive under the chosen conditions.
-
Solution: For less activated alkenes, increasing the reaction temperature or using a more active catalyst system may be necessary.
-
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Add the remaining solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (1-3 mol%)
-
P(o-tol)₃ (2-6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add the anhydrous, degassed DMF.
-
Add the alkene and triethylamine.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
General Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[5]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 78 |
Note: Yields are representative for common aryl iodides and may vary for this compound.
Table 2: Typical Conditions for Heck Coupling of Aryl Iodides
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 85 |
| 2 | Methyl Acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | DMAc | 120 | 18 | 92 |
Note: These are general conditions and optimization is recommended for this compound.
Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N (2) | THF | 50 | 95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | 5 | DIPEA (2) | DMF | RT | 90 |
Note: Room temperature (RT). Yields are typical and should be optimized for the specific substrate.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Troubleshooting guide for failed reactions involving 1-Fluoro-3-iodo-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3-iodo-5-nitrobenzene. The unique trifunctional nature of this aromatic compound, featuring iodo, fluoro, and nitro groups, presents specific challenges and opportunities in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites for common transformations:
-
The C-I bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination due to the lower bond dissociation energy of the C-I bond compared to the C-F bond.
-
The C-F bond: This site is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the para-nitro group significantly polarizes the C-F bond and stabilizes the Meisenheimer intermediate formed upon nucleophilic attack.
Q2: How can I achieve selective reaction at either the iodo or fluoro position?
A2: Chemoselectivity is a key consideration when working with this substrate.
-
For selective cross-coupling at the C-I bond: Employ standard palladium-catalyzed cross-coupling conditions. The C-F bond is generally unreactive under these conditions unless harsh conditions or specialized catalyst systems are used.
-
For selective SNAr at the C-F bond: Use a suitable nucleophile (e.g., an amine, thiol, or alkoxide) in a polar aprotic solvent. These reactions often proceed at or below room temperature and do not require a metal catalyst.
Q3: Can the nitro group interfere with my reaction?
A3: Yes, the strongly electron-withdrawing nitro group can influence reactions in several ways:
-
In Cross-Coupling Reactions: While it activates the ring for oxidative addition, it can sometimes hinder the reaction. For instance, in Buchwald-Hartwig aminations, substrates with strong electron-withdrawing groups can be challenging, and in some cases, lead to low or no product yield.
-
In SNAr Reactions: The nitro group is essential for activating the ring towards nucleophilic attack at the C-F position.
-
Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions, especially if using reducing agents or certain catalyst systems in the presence of hydrogen sources.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
Q: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am observing low to no formation of the desired biphenyl product. What are the likely causes and solutions?
A: Low yields in Suzuki couplings with this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Poor Reagent Quality | Boronic Acid/Ester Decomposition: Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA ester. Electron-deficient boronic acids can be prone to protodeboronation.[1] |
| Impure this compound: Purify the starting material by recrystallization or column chromatography to remove any catalyst-poisoning impurities. | |
| Inactive Catalyst | Degraded Palladium Source/Ligand: Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation.[1] Store catalysts and ligands under an inert atmosphere. |
| Suboptimal Reaction Conditions | Presence of Oxygen: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[1][2] |
| Inappropriate Base: The choice of base is crucial. Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups. Ensure the base is anhydrous and finely powdered.[1] | |
| Incorrect Solvent: Toluene, dioxane, and DMF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates. | |
| Side Reactions | Protodeboronation: This is a common side reaction, especially with electron-deficient boronic acids.[1] Using anhydrous conditions and a milder base can help mitigate this.[1] |
| Homocoupling: The formation of biphenyl from the boronic acid or the homodimer of the aryl halide can occur. This is often promoted by high temperatures or the presence of oxygen. |
Issue 2: Competing SNAr and Buchwald-Hartwig Amination
Q: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but I am getting a mixture of the desired C-N coupled product at the iodo position and the SNAr product at the fluoro position. How can I favor the Buchwald-Hartwig reaction?
A: This is a classic example of the competing reactivity of this substrate. The C-I bond is favored for oxidative addition in the Buchwald-Hartwig catalytic cycle, while the C-F bond is activated for SNAr.
Chemoselectivity in Reactions of this compound
Caption: Competing reaction pathways for this compound.
Strategies to Promote Buchwald-Hartwig Amination:
| Strategy | Rationale |
| Choice of Base | Use a non-nucleophilic, sterically hindered base such as NaOtBu or LHMDS. Strong, less hindered bases can act as nucleophiles or promote SNAr. |
| Reaction Temperature | SNAr reactions are often kinetically faster at lower temperatures. Running the Buchwald-Hartwig reaction at a higher temperature (e.g., 80-110 °C) can favor the desired transformation, although this may also lead to decomposition. A careful temperature screen is advised. |
| Catalyst and Ligand Selection | Use a highly active catalyst system for the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can accelerate the rate of the cross-coupling reaction, potentially outcompeting the SNAr pathway.[3] |
| Solvent Choice | Less polar, aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions and may disfavor the formation of the charged Meisenheimer intermediate in the SNAr pathway.[4] |
| Order of Addition | Pre-forming the palladium-amine complex before adding the aryl halide might favor the cross-coupling pathway in some cases. |
Issue 3: Failed Sonogashira Coupling and Catalyst Decomposition
Q: My Sonogashira coupling of this compound with a terminal alkyne is not working, and I observe the formation of a black precipitate. What is happening and how can I fix it?
A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This is a frequent issue in Sonogashira couplings and can lead to complete reaction failure.
Troubleshooting Sonogashira Coupling Failures
| Problem | Potential Cause | Suggested Solution |
| No Reaction/Low Yield | Inactive Catalyst/Reagents | Ensure the palladium catalyst and copper(I) co-catalyst are fresh and active. Use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[5] Degas the solvent thoroughly.[5] |
| Inappropriate Base | An amine base like triethylamine or diisopropylethylamine is required to deprotonate the alkyne.[5] Ensure the base is dry and used in sufficient excess. | |
| Low Temperature | While aryl iodides are generally reactive, the electron-withdrawing nature of the nitro group might necessitate heating to facilitate the catalytic cycle.[5] | |
| Black Precipitate (Palladium Black) | Catalyst Decomposition | This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Using fresh, high-purity reagents and solvents can help prevent this.[5] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[6] |
| Oxidation of Copper Co-catalyst | The copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch. | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen.[5] Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be employed to avoid this issue.[5] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq, finely powdered and dried)
-
Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the reaction with a primary or secondary amine and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
K₂CO₃ or Et₃N as a base (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC. The reaction mixture may develop a deep color due to the formation of a Meisenheimer complex.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN104529786A - Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl - Google Patents [patents.google.com]
- 4. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
Challenges in scaling up the synthesis of 1-Fluoro-3-iodo-5-nitrobenzene derivatives
Welcome to the technical support center for the synthesis of 1-Fluoro-3-iodo-5-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly via the common Sandmeyer reaction route starting from 3-fluoro-5-nitroaniline.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is crucial. This step is sensitive to temperature and reagent stoichiometry. | - Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt. - Acid Concentration: Ensure a sufficient excess of acid (e.g., HCl or H₂SO₄) is used to fully dissolve the aniline and generate nitrous acid in situ. - Slow Addition: Add the sodium nitrite solution slowly and dropwise with vigorous stirring to prevent localized overheating and side reactions. |
| Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the addition of the iodide source. | - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. Do not store it. - Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) until it is used. | |
| Inefficient Iodination: The displacement of the diazonium group with iodide may not be proceeding efficiently. | - Iodide Source: Use a fresh, high-purity source of potassium iodide (KI) or sodium iodide (NaI). - Concentration: Ensure the iodide solution is sufficiently concentrated. - Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Gentle warming may be required after the initial addition to drive the reaction to completion, but this should be done cautiously to avoid decomposition. | |
| Formation of Dark-Colored Impurities | Side Reactions: The formation of azo compounds (from the coupling of the diazonium salt with unreacted aniline or other aromatic species) or phenolic byproducts (from the reaction with water) can lead to discoloration. | - Complete Diazotization: Ensure the diazotization is complete before proceeding to minimize unreacted aniline. - Control pH: Maintain a strongly acidic environment during diazotization to suppress azo coupling. - Low Temperature: As mentioned, low temperatures are critical to minimize the formation of phenolic impurities. |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization. | - Aqueous Work-up: Perform a thorough aqueous work-up. Wash the crude product with a sodium thiosulfate solution to remove any residual iodine, followed by washes with brine. - Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A solvent pair (e.g., ethanol/water, hexanes/ethyl acetate) may be effective. The ideal solvent should dissolve the compound when hot but not when cold. |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | - Recrystallization: Attempt recrystallization first, as it can be a highly effective method for purifying solid products. - Column Chromatography Optimization: If chromatography is necessary, screen different eluent systems. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required for good separation. - Alternative Purification: Consider other techniques such as sublimation if the product is sufficiently volatile and stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a Sandmeyer-type reaction starting from 3-fluoro-5-nitroaniline. This involves a two-step, one-pot procedure:
-
Diazotization: The amino group of 3-fluoro-5-nitroaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide or sodium iodide. The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to yield this compound.
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, they can rapidly decompose. This decomposition can lead to several undesirable side reactions, most commonly the formation of phenols where the diazonium group is replaced by a hydroxyl group from the aqueous solvent. This not only reduces the yield of the desired iodo-derivative but also introduces impurities that can be difficult to remove.
Q3: I observe the formation of a dark precipitate or intense color in my reaction. What could be the cause?
A3: The formation of dark colors or precipitates often indicates the presence of side products. A common cause is the formation of azo compounds. This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring. The most likely coupling partner is the unreacted starting aniline. To minimize this, it is essential to ensure that the diazotization reaction goes to completion by using a slight excess of nitrous acid and maintaining a low temperature and high acidity.
Q4: Is a copper catalyst necessary for the iodination step in the Sandmeyer reaction?
A4: While many Sandmeyer reactions (e.g., chlorination, bromination, cyanation) require a copper(I) catalyst, the iodination reaction is an exception. The reaction of the diazonium salt with iodide ions (from KI or NaI) is typically rapid and does not require a catalyst.[1]
Q5: My crude product is contaminated with elemental iodine (a purplish solid). How can I remove it?
A5: The presence of elemental iodine is a common issue, often arising from the oxidation of iodide ions. During the work-up, the organic extract containing your product can be washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the iodine to colorless iodide ions, which will be removed in the aqueous layer.
Q6: What are the best practices for scaling up the synthesis of this compound derivatives?
A6: Scaling up this synthesis requires careful attention to safety and reaction control:
-
Heat Management: The diazotization reaction is exothermic. Ensure efficient stirring and cooling to maintain a stable low temperature throughout the addition of sodium nitrite.
-
Gas Evolution: The decomposition of the diazonium salt in the iodination step releases nitrogen gas. The reaction vessel should be adequately vented to prevent pressure build-up.
-
Reagent Addition: For larger scale reactions, consider subsurface addition of the sodium nitrite solution to improve dispersion and temperature control.
-
Safety Precautions: Diazonium salts, especially when isolated as solids, can be explosive. It is crucial to use them in solution and without delay. Always wear appropriate personal protective equipment (PPE).
Data Presentation
The following table summarizes representative data for the synthesis of this compound via the Sandmeyer reaction. Please note that actual yields and purities will vary depending on the specific reaction conditions, scale, and purification method.
| Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Purity (%) | Purification Method |
| 3-Fluoro-5-nitroaniline | 1. NaNO₂, HCl 2. KI | Diazotization: 0-5 °C Iodination: RT to 50 °C | 70-85 | >95 | Recrystallization (Ethanol/Water) |
| 3-Fluoro-5-nitroaniline | 1. NaNO₂, H₂SO₄ 2. KI | Diazotization: 0-5 °C Iodination: RT to 60 °C | 75-90 | >98 | Column Chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) |
| 3-Fluoro-5-nitroaniline | 1. t-BuONO, HBF₄ 2. NaI | Diazotization: 0 °C Iodination: RT | 65-80 | >97 | Recrystallization (Isopropanol) |
Experimental Protocols
Synthesis of this compound from 3-Fluoro-5-nitroaniline
Materials:
-
3-Fluoro-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Chloride (for brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Ethanol
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-5-nitroaniline (1.0 eq).
-
Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of diazotization.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (until the organic layer is no longer colored from iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound derivatives.
References
Effective workup and extraction procedures for reactions with 1-Fluoro-3-iodo-5-nitrobenzene
Welcome to the Technical Support Center for 1-Fluoro-3-iodo-5-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction workup and extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science.[1] Its distinct functional groups—fluoro, iodo, and nitro—offer multiple reaction sites for sequential modifications. It is commonly used as an intermediate in the synthesis of complex molecules, including potential anti-cancer agents.[1] The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A dust mask (type N95) is also recommended.
Q3: I am observing a persistent color in my organic layer after a reaction involving an iodine-containing compound. What is the likely cause and how can I remove it?
A3: A persistent red, purple, or brown color in the organic layer is often due to the presence of residual iodine (I₂). This can be effectively removed by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] The thiosulfate reduces the colored iodine to colorless iodide ions, which are then partitioned into the aqueous layer.
Q4: My reaction with this compound is sluggish or fails to go to completion. What are some initial troubleshooting steps?
A4: For sluggish or failed reactions, a systematic approach is crucial. First, verify the integrity of all reagents, especially the catalyst and any anhydrous solvents. For cross-coupling reactions, ensure a strictly inert atmosphere has been maintained, as oxygen can deactivate the palladium catalyst.[3] If the issue persists, consider optimizing reaction parameters such as temperature, reaction time, and the choice of catalyst, ligand, and base.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Low yields in Suzuki coupling reactions with this compound can be attributed to several factors. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the C-I bond.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure proper degassing of solvents and use of a fresh, active palladium catalyst. Consider using more robust catalyst systems like those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3][5] | Oxygen can deactivate the palladium catalyst.[3] Advanced ligands can promote efficient oxidative addition and reductive elimination.[5] |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is critical for the transmetalation step.[3][5] | The strength and solubility of the base can significantly impact the reaction rate and yield.[3] |
| Side Reactions (Deiodination) | Keep the reaction temperature as low as possible while maintaining a reasonable rate.[5] Use bulky ligands to sterically hinder the deiodination pathway. | Higher temperatures can sometimes favor the undesired replacement of iodine with a hydrogen atom (hydrodehalogenation).[5] |
| Boronic Acid Instability | Use fresh boronic acid or a boronate ester. Minimize the amount of water in the reaction if protodeboronation is suspected.[6] | Boronic acids can degrade over time or undergo protodeboronation, especially at high temperatures.[6] |
Issue 2: Difficulty in Product Extraction and Isolation
The nitro group on the aromatic ring can impact the solubility and extraction of the desired product.
| Problem | Recommended Solution | Detailed Protocol |
| Product is partially soluble in the aqueous layer. | Use a salting-out extraction procedure.[7] | After quenching the reaction, add sodium chloride to the aqueous layer to decrease the solubility of the organic product, then extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7][8] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite may be necessary. | Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions. |
| Removal of polar, nitroaromatic impurities. | Consider solid-phase extraction (SPE) for purification.[7][9] | For low-level aqueous samples, SPE is a preferred method.[7] Pass the crude product through a reverse-phase sorbent, eluting with a solvent like acetonitrile.[9] |
Experimental Protocols
General Workup Procedure for a Cross-Coupling Reaction
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[6]
-
Removal of Iodine: If the organic layer is colored, wash with a 10% aqueous solution of sodium thiosulfate until the color disappears.[2]
-
Washing: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[6][10]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Visualized Workflows
Caption: A typical experimental workflow for the workup and purification of a reaction involving this compound.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]
- 9. waters.com [waters.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Interpreting the 1H and 13C NMR Spectra of 1-Fluoro-3-iodo-5-nitrobenzene: A Comparative Guide
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-fluoro-3-iodo-5-nitrobenzene. For researchers and professionals in drug development and chemical sciences, understanding the NMR spectroscopic characteristics of a molecule is fundamental for structural elucidation and purity assessment. This document presents predicted spectral data for the target molecule and compares it with experimental data from structurally related compounds to aid in the interpretation of its complex spectra.
Predicted and Comparative NMR Data
Due to the limited availability of experimental NMR data for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and are compared with the experimental data of analogous disubstituted benzene derivatives: 1,3-dinitrobenzene, 1-fluoro-3-nitrobenzene, and 1-iodo-3-nitrobenzene. This comparative approach allows for a more robust interpretation of the substituent effects on the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H-2 | ~8.3 - 8.5 | t | JHF ≈ 2-3, JHH ≈ 2-3 |
| H-4 | ~8.1 - 8.3 | dd | JHF ≈ 8-10, JHH ≈ 2-3 | |
| H-6 | ~7.8 - 8.0 | dd | JHF ≈ 8-10, JHH ≈ 2-3 | |
| 1,3-Dinitrobenzene¹ | H-2 | 9.08 | t | J = 2.2 |
| H-4, H-6 | 8.62 | d | J = 8.2 | |
| H-5 | 7.87 | t | J = 8.2 | |
| 1-Fluoro-3-nitrobenzene² | H-2 | 7.95 - 8.15 | m | - |
| H-4 | 7.45 - 7.65 | m | - | |
| H-5 | 7.45 - 7.65 | m | - | |
| H-6 | 7.75 - 7.95 | m | - | |
| 1-Iodo-3-nitrobenzene³ | H-2 | 8.54 | t | J = 1.8 |
| H-4 | 8.15 | ddd | J = 7.8, 1.8, 1.0 | |
| H-5 | 7.43 | t | J = 7.8 | |
| H-6 | 8.01 | ddd | J = 7.8, 1.8, 1.0 |
¹Data from ChemicalBook for 1,3-Dinitrobenzene (CAS 99-65-0).[1] ²Data from PubChem for 1-Fluoro-3-nitrobenzene (CAS 402-67-5).[2] ³Data from PubChem for 1-Iodo-3-nitrobenzene (CAS 645-00-1).[3]
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds.
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 (C-F) | ~160 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-2 | ~120 - 125 | |
| C-3 (C-I) | ~90 - 95 | |
| C-4 | ~135 - 140 | |
| **C-5 (C-NO₂) ** | ~148 - 152 | |
| C-6 | ~115 - 120 (d, ³JCF ≈ 5-10 Hz) | |
| 1,3-Dinitrobenzene¹ | C-1, C-3 | 148.6 |
| C-2 | 120.1 | |
| C-4, C-6 | 129.5 | |
| C-5 | 135.2 | |
| 1-Fluoro-3-nitrobenzene² | C-1 (C-F) | 162.9 (d, ¹JCF = 250.3 Hz) |
| C-2 | 113.1 (d, ²JCF = 22.1 Hz) | |
| C-3 (C-NO₂) | 148.9 (d, ⁴JCF = 3.3 Hz) | |
| C-4 | 131.0 (d, ³JCF = 9.1 Hz) | |
| C-5 | 123.6 (d, ⁴JCF = 2.9 Hz) | |
| C-6 | 119.0 (d, ²JCF = 21.0 Hz) | |
| 1-Iodo-3-nitrobenzene³ | C-1 (C-I) | 94.6 |
| C-2 | 131.1 | |
| C-3 (C-NO₂) | 148.5 | |
| C-4 | 142.1 | |
| C-5 | 123.0 | |
| C-6 | 138.2 |
¹Data from SDBS for 1,3-Dinitrobenzene (CAS 99-65-0). ²Data from SDBS for 1-Fluoro-3-nitrobenzene (CAS 402-67-5). ³Data from SpectraBase for 1-Iodo-3-nitrobenzene (CAS 645-00-1).[4]
Interpretation and Rationale
The predicted spectra for this compound are derived from the additive effects of the three substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons and carbons, shifting their signals downfield. Fluorine is also electronegative and exhibits a strong deshielding effect on the directly attached carbon (C-1) and influences adjacent protons and carbons through space and through bond coupling. Iodine is the least electronegative of the halogens and has a smaller deshielding effect compared to fluorine and the nitro group.
In the ¹H NMR spectrum, three distinct signals are expected for the three aromatic protons. The proton at the 2-position (H-2), situated between the fluorine and nitro groups, is expected to be the most deshielded. The protons at the 4 and 6-positions will be influenced by all three substituents, leading to complex splitting patterns (doublet of doublets) due to coupling with both the adjacent proton and the fluorine atom.
In the ¹³C NMR spectrum, six unique signals are anticipated. The carbon attached to the fluorine (C-1) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to iodine (C-3) is expected to be significantly shielded compared to the other substituted carbons. The carbon bearing the nitro group (C-5) will be deshielded.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of aromatic compounds like this compound is provided below.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For this compound, CDCl₃ is a suitable starting point.
-
Concentration: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbons.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify the chemical shifts of all signals.
Visualizing Spectral Interpretation and Workflow
The following diagrams illustrate the logical process of interpreting the NMR spectra of this compound and the general experimental workflow.
Caption: Logical workflow for the prediction and interpretation of NMR spectra.
Caption: General experimental workflow for acquiring NMR spectra.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation of 1-Fluoro-3-iodo-5-nitrobenzene and Related Compounds
For Immediate Release
This guide presents a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-Fluoro-3-iodo-5-nitrobenzene. Due to the absence of publicly available experimental data for this specific molecule, this report outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry. To provide a robust comparative framework, this guide includes experimental mass spectra data for analogous compounds: iodobenzene, fluorobenzene, nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-iodo-3-nitrobenzene. This analysis is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay of its three functional groups: the nitro group, the iodine atom, and the fluorine atom, all attached to a stable aromatic ring. The molecular ion is expected to be observed, followed by characteristic losses of the substituents and subsequent fragmentation of the resulting ions.
The primary fragmentation pathways are predicted to be:
-
Loss of the nitro group: Cleavage of the C-N bond can occur, leading to the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO) followed by a hydroxyl radical (•OH) in some rearrangements.
-
Loss of the iodine atom: The C-I bond is relatively weak and prone to cleavage, resulting in the loss of an iodine radical (•I).
-
Loss of the fluorine atom: The C-F bond is the strongest, and the loss of a fluorine radical (•F) is expected to be a less favorable fragmentation pathway.
-
Sequential losses: A combination of the above losses is expected, for instance, the loss of both the iodine atom and the nitro group.
-
Ring fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species.
Comparative Fragmentation Data
To substantiate the predicted fragmentation of this compound, the following tables summarize the experimentally determined mass spectrometry data for structurally related compounds.
Table 1: Mass Spectrometry Data for Monosubstituted Benzenes
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities | Major Fragmentation Pathways |
| Iodobenzene | 204 | 204 (100%), 77 (80%), 51 (32%), 50 (18%)[1] | Loss of I• to form C₆H₅⁺ |
| Fluorobenzene | 96 | 96 (100%), 70 (22%), 50 (12%)[2] | Loss of C₂H₂ from the molecular ion |
| Nitrobenzene | 123 | 123 (100%), 77 (99%), 93 (13%), 65 (12%), 51 (42%) | Loss of •NO₂ to form C₆H₅⁺; Loss of NO• to form C₆H₅O⁺ |
Table 2: Mass Spectrometry Data for Disubstituted Benzenes
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities | Major Fragmentation Pathways |
| 1-Fluoro-3-nitrobenzene | 141 | 141 (47%), 95 (100%), 75 (78%), 30 (26%)[1] | Loss of •NO₂; Loss of NO• and subsequent rearrangement |
| 1-Iodo-3-nitrobenzene | 249 | 249 (100%), 203 (55%), 127 (25%), 76 (49%), 50 (34%)[2] | Loss of •NO₂; Loss of I• |
Experimental Protocols
The following is a standard protocol for the acquisition of electron ionization mass spectra for aromatic compounds, applicable to the target molecule and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a general workflow for its analysis.
Caption: Predicted major fragmentation pathways of this compound.
Caption: General workflow for the analysis of aromatic compounds by GC-MS.
References
A Comparative Analysis of the Reactivity of 1-Fluoro-3-iodo-5-nitrobenzene and 1-Chloro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Fluoro-3-iodo-5-nitrobenzene and 1-Chloro-3-iodo-5-nitrobenzene. These versatile building blocks are crucial in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. This document outlines their comparative performance in key organic transformations, supported by established chemical principles and available experimental data from analogous compounds.
Core Reactivity Comparison
The reactivity of these two compounds is dictated by the three distinct functional groups on the benzene ring: an iodine atom, a fluorine or chlorine atom, and a nitro group. The relative reactivity at each site depends on the type of reaction being performed.
-
Nucleophilic Aromatic Substitution (SNAr) : This reaction primarily involves the displacement of the fluorine or chlorine atom.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) : These reactions are expected to occur selectively at the carbon-iodine bond.
-
Reduction of the Nitro Group : This transformation targets the NO₂ group, aiming for its conversion to an amino group (NH₂).
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
Theoretical Framework
The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1] The presence of electron-withdrawing groups, such as the nitro group, stabilizes this intermediate and thus accelerates the reaction.[2] The halogen's electronegativity also plays a crucial role. Fluorine's high electronegativity strongly polarizes the C-F bond and provides a powerful inductive electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer complex more effectively than chlorine.[3] Consequently, in SNAr reactions, fluoride is a much better leaving group than chloride.
While the nitro group is in the meta position to the fluorine and chlorine atoms, which reduces its ability to stabilize the intermediate via resonance compared to an ortho or para positioning, the inductive effects still govern the relative reactivity.[2]
Quantitative Data
| Substrate (Analogous) | Nucleophile | Relative Rate Constant (k₂ / L mol⁻¹ s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | ~ 10⁻² - 10⁻¹ (Estimated) | [3] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | ~ 10⁻⁴ - 10⁻³ (Estimated) | [3] |
Experimental Protocol: Comparative SNAr Reactivity
This protocol describes a generalized experiment to compare the reactivity of the two substrates with a common nucleophile, such as piperidine.
-
Solution Preparation : Prepare standardized solutions of this compound, 1-chloro-3-iodo-5-nitrobenzene, piperidine, and an internal standard (e.g., undecane) in a suitable aprotic solvent (e.g., DMSO or DMF).
-
Reaction Setup : In separate temperature-controlled reaction vessels, place the solution of each aryl halide. Use a stoichiometric excess of piperidine to ensure pseudo-first-order kinetics.
-
Initiation and Monitoring : Add the piperidine solution to each vessel simultaneously to initiate the reactions. Withdraw aliquots at regular time intervals.
-
Quenching and Analysis : Quench the reaction in each aliquot by adding a dilute acid solution. Analyze the concentration of the remaining aryl halide and the formed product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Plot the natural logarithm of the substrate concentration versus time. The slope of this plot gives the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of piperidine.[2]
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like the Suzuki-Miyaura and Stille couplings, the reactivity of the C-X bond is paramount. The established order of reactivity for aryl halides in the oxidative addition step (the rate-determining step for many cross-coupling reactions) is:
I > Br > OTf >> Cl > F
This trend is based on the carbon-halogen bond dissociation energy. The weaker C-I bond is much more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl and C-F bonds.
Reactivity Comparison
Both this compound and 1-chloro-3-iodo-5-nitrobenzene will undergo cross-coupling reactions selectively at the highly reactive carbon-iodine bond. The fluoro or chloro substituent is not expected to react under typical Suzuki or Stille conditions designed for aryl iodides. Therefore, both compounds are expected to show very similar reactivity in these transformations.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene, ethanol, and water or dioxane/water.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification : After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a common and useful transformation. A key challenge when working with halogenated nitroarenes is the potential for dehalogenation, especially during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).
Chemoselective Reduction Methods
To preserve the halogen substituents, chemoselective reduction methods are required. Reagents such as tin(II) chloride (SnCl₂) in HCl, iron powder in acetic acid (Fe/AcOH), or sodium dithionite are effective for reducing the nitro group without affecting aryl halides.[4][5] Catalytic transfer hydrogenation using ammonium formate and Pd/C can also be selective under carefully controlled conditions.
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂
-
Reaction Setup : Dissolve the nitroarene in ethanol or ethyl acetate.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid to the reaction mixture portion-wise, as the reaction can be exothermic.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up : Cool the mixture and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10. This will precipitate tin salts.
-
Extraction and Purification : Filter the mixture through celite to remove the tin salts, washing the filter cake with an organic solvent. Extract the filtrate with ethyl acetate or dichloromethane. Dry the combined organic layers, concentrate, and purify the resulting aniline by column chromatography or recrystallization.
Summary Table of Reactivity Comparison
| Reaction Type | More Reactive Compound | Primary Site of Reaction | Expected Outcome |
| Nucleophilic Aromatic Substitution | This compound | C-F or C-Cl bond | The fluoro compound will react significantly faster than the chloro compound. |
| Suzuki/Stille Cross-Coupling | Comparable Reactivity | C-I bond | Both compounds will react selectively at the C-I bond with similar efficiency. |
| Nitro Group Reduction | Comparable Reactivity | NO₂ group | Both compounds can be reduced chemoselectively with appropriate reagents. |
References
A Comparative Guide to Alternative Building Blocks for Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful tool is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] Traditionally, this reaction employs aryl or vinyl halides and terminal alkynes as the key building blocks. However, the pursuit of milder reaction conditions, broader substrate scope, and improved functional group tolerance has led to the development of several alternative building blocks. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their synthetic challenges.
Traditional Sonogashira Coupling: A Brief Overview
The classical Sonogashira reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a base.[1] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction.
While highly effective, the traditional protocol can suffer from drawbacks such as the requirement for elevated temperatures for less reactive halides (e.g., chlorides), and the potential for homocoupling of the terminal alkyne (Glaser coupling) due to the presence of the copper co-catalyst.[1] These limitations have spurred the investigation into alternative coupling partners.
Alternative Electrophilic Partners
A variety of electrophilic partners have been developed as alternatives to the traditional aryl and vinyl halides, each offering distinct advantages in terms of reactivity and substrate scope.
Arenediazonium Salts
Arenediazonium salts are highly reactive electrophiles that can participate in Sonogashira-type couplings under mild conditions, often at room temperature.[2] Their high reactivity allows for the coupling of thermally sensitive substrates.
Data Presentation: Sonogashira Coupling with Arenediazonium Salts
| Entry | Aryl Diazonium Salt | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-NO₂C₆H₄N₂⁺BF₄⁻ | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | MeCN | 95 |
| 2 | 4-MeOC₆H₄N₂⁺BF₄⁻ | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | MeCN | 85 |
| 3 | 2-MeC₆H₄N₂⁺BF₄⁻ | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₂NH | MeCN | 78 |
| 4 | 4-BrC₆H₄N₂⁺BF₄⁻ | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | MeCN | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling of Arenediazonium Salts
-
To a solution of the terminal alkyne (1.2 mmol) in acetonitrile (5 mL) is added diethylamine (2.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
The corresponding arenediazonium tetrafluoroborate (1.0 mmol) is then added in portions over 10 minutes at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for Sonogashira coupling with arenediazonium salts.
Hypervalent Iodonium Salts
Hypervalent iodonium salts have emerged as powerful arylating agents in a variety of cross-coupling reactions, including Sonogashira-type couplings. These reagents are often crystalline, stable solids and can react under mild, often copper-free, conditions. A notable advantage is the ability to perform the reaction in short time frames with good yields.[3]
Data Presentation: Pd/Ag-Catalyzed Sonogashira-Type Coupling with Diaryliodonium Salts
| Entry | Diaryliodonium Salt | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ph₂I⁺OTf⁻ | Phenylacetylene | PdCl₂ / AgI | Et₃N | DMF | 0.5 | 92 |
| 2 | (4-MeC₆H₄)₂I⁺OTf⁻ | Phenylacetylene | PdCl₂ / AgI | Et₃N | DMF | 0.5 | 88 |
| 3 | (4-MeOC₆H₄)₂I⁺OTf⁻ | 1-Octyne | PdCl₂ / AgI | Et₃N | DMF | 1 | 85 |
| 4 | Ph₂I⁺OTf⁻ | Trimethylsilylacetylene | PdCl₂ / AgI | Et₃N | DMF | 0.5 | 95 |
Experimental Protocol: General Procedure for Pd/Ag-Catalyzed Coupling with Diaryliodonium Salts
-
A mixture of the diaryliodonium salt (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂ (0.02 mmol), and AgI (0.04 mmol) in DMF (5 mL) is prepared in a reaction vessel.
-
Triethylamine (2.0 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for coupling with hypervalent iodonium salts.
Alternative Nucleophilic Partners
Modifications to the alkyne component have also been explored to enhance the practicality and scope of the Sonogashira coupling.
Potassium Alkynyltrifluoroborates
As an alternative to terminal alkynes, potassium alkynyltrifluoroborates have been successfully employed in palladium-catalyzed cross-coupling reactions. These reagents are air- and moisture-stable crystalline solids that can be stored indefinitely, making them highly convenient for library synthesis and routine use.[4] The coupling proceeds in a manner analogous to a Suzuki-Miyaura coupling.
Data Presentation: Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides
| Entry | Aryl Halide | Potassium Alkynyltrifluoroborate | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | K[PhC≡CBF₃] | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 95 |
| 2 | 1-Bromonaphthalene | K[PhC≡CBF₃] | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 88 |
| 3 | 4-Iodotoluene | K[(n-Hex)C≡CBF₃] | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 85 |
| 4 | 4-Bromoacetophenone | K[(TMS)C≡CBF₃] | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 92 |
Experimental Protocol: General Procedure for Coupling of Potassium Alkynyltrifluoroborates
-
To an oven-dried flask is added the aryl halide (1.0 mmol), potassium alkynyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol), and Cs₂CO₃ (3.0 mmol).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous THF (5 mL) is added, and the mixture is stirred at 80 °C.
-
The reaction is monitored by GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Caption: Experimental workflow for coupling with potassium alkynyltrifluoroborates.
Conclusion
The development of alternative building blocks has significantly expanded the utility and applicability of the Sonogashira coupling reaction. Arenediazonium salts and hypervalent iodonium salts offer highly reactive electrophilic partners that enable couplings under milder conditions, which is particularly advantageous for sensitive substrates. On the nucleophilic side, potassium alkynyltrifluoroborates provide a stable, easy-to-handle alternative to often volatile and less stable terminal alkynes. The choice of building block will ultimately depend on the specific synthetic target, functional group compatibility requirements, and desired reaction conditions. This guide provides a starting point for researchers to explore these valuable alternatives and optimize their synthetic strategies.
References
Comparative Guide to the Synthesis of a Novel Biphenyl Derivative of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic pathway to 1-fluoro-3-iodo-5-nitrobenzene and a subsequent novel synthetic route to a biphenyl derivative via a Suzuki-Miyaura cross-coupling reaction. The methodologies, experimental data, and reaction workflows are presented to aid researchers in the strategic design and execution of synthetic routes to functionalized aromatic compounds.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide details a reliable pathway to this key intermediate and explores the synthesis of a novel derivative, 5-fluoro-3-nitro-1,1'-biphenyl, through a palladium-catalyzed cross-coupling reaction. The comparison of these pathways will focus on reaction yields, purity, and overall efficiency.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data for the two synthetic pathways discussed in this guide.
| Reaction Step | Pathway 1: Synthesis of this compound | Pathway 2: Synthesis of 5-Fluoro-3-nitro-1,1'-biphenyl |
| Starting Material | 3-Fluoroaniline | This compound |
| Reagents | 1. HCl, NaNO₂, KI2. H₂SO₄, HNO₃ | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1. Water2. Acetic Anhydride | Toluene/Ethanol/Water |
| Reaction Time | 1. 2 hours2. 4 hours | 12 hours |
| Yield (%) | Step 1: ~85%Step 2: ~70% (overall ~60%) | ~90% |
| Purity (%) | >98% (after purification) | >99% (after purification) |
| Key Advantages | Established, reliable route to the key intermediate. | High yield, direct C-C bond formation, modular. |
| Key Disadvantages | Two-step process, use of strong acids. | Requires a palladium catalyst, anhydrous conditions. |
Experimental Protocols
Pathway 1: Validated Synthesis of this compound
This pathway involves a two-step process starting from 3-fluoroaniline.
Step 1: Synthesis of 1-Fluoro-3-iodobenzene
-
Materials: 3-Fluoroaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Water, Diethyl Ether.
-
Procedure:
-
A solution of 3-fluoroaniline (10.0 g, 90.0 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of NaNO₂ (6.5 g, 94.2 mmol) in water (20 mL) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.
-
A solution of KI (16.6 g, 100 mmol) in water (30 mL) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium thiosulfate solution (50 mL), water (50 mL), and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-fluoro-3-iodobenzene as a colorless oil.
-
-
Expected Yield: Approximately 85%.
Step 2: Nitration of 1-Fluoro-3-iodobenzene
-
Materials: 1-Fluoro-3-iodobenzene, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Acetic Anhydride, Ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated H₂SO₄ (20 mL) and acetic anhydride (10 mL) is cooled to 0 °C.
-
Fuming HNO₃ (5.0 mL, 118 mmol) is added dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
1-Fluoro-3-iodobenzene (10.0 g, 45.0 mmol) is then added dropwise to the nitrating mixture at 0 °C.
-
The reaction mixture is stirred at 0-5 °C for 4 hours.
-
The reaction is quenched by pouring the mixture onto crushed ice (200 g).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product is recrystallized from ethanol to yield this compound as pale yellow crystals.
-
-
Expected Yield: Approximately 70%.
Pathway 2: Synthesis of a Novel Derivative - 5-Fluoro-3-nitro-1,1'-biphenyl
This pathway utilizes the product from Pathway 1 in a Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound, Phenylboronic Acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a degassed mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) in a round-bottom flask are added this compound (2.67 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K₂CO₃ (4.14 g, 30.0 mmol).
-
The mixture is purged with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%) is added to the mixture under an argon atmosphere.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours under argon.
-
After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 5-fluoro-3-nitro-1,1'-biphenyl as a yellow solid.
-
-
Expected Yield: Approximately 90%.
Mandatory Visualizations
Caption: Validated two-step synthesis of this compound.
Caption: Suzuki-Miyaura synthesis of a novel biphenyl derivative.
Conclusion
This guide has presented a validated synthetic pathway to this compound and a subsequent, high-yielding Suzuki-Miyaura cross-coupling reaction to form a novel biphenyl derivative. The choice of synthetic route will depend on the specific research goals. The two-step synthesis of the key intermediate is robust and reliable, while the Suzuki-Miyaura coupling offers a powerful and modular approach to generate molecular diversity for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and substrates.
A Comparative Spectroscopic Guide to 1-Fluoro-3-iodo-5-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Signatures for Isomer Differentiation
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. Halogenated nitrobenzenes, in particular, serve as versatile building blocks, and the isomeric purity of these intermediates can significantly impact the outcome of a synthesis and the properties of the final product. This guide provides a comprehensive spectroscopic comparison of 1-Fluoro-3-iodo-5-nitrobenzene and its isomers, offering key data and methodologies to aid in their differentiation and characterization.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and a key isomer, 2-Fluoro-1-iodo-3-nitrobenzene. This data is essential for distinguishing between these structurally similar compounds.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₃FINO₂ | 266.99 | 267 (M+), 221 ([M-NO₂]⁺), 127 (I⁺), 95 ([C₆H₃F]⁺)[1][2] |
| 2-Fluoro-1-iodo-3-nitrobenzene | C₆H₃FINO₂ | 266.99 | 267 (M+), 221 ([M-NO₂]⁺), 127 (I⁺), 95 ([C₆H₃F]⁺) |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1100 (C-F stretch), ~870 (C-H out-of-plane bend)[1] |
| 2-Fluoro-1-iodo-3-nitrobenzene | Expected similar ranges for NO₂ and C-F stretches, with potential shifts due to different substitution patterns. |
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 8.21 | t | J(H,F) = 1.2 | H-6 |
| 8.05 | dd | J(H,H) = 2.0, J(H,F) = 8.8 | H-2 | |
| 7.78 | dd | J(H,H) = 2.0, J(H,F) = 10.0 | H-4 | |
| 2-Fluoro-1-iodo-3-nitrobenzene | 8.15 | t | J(H,H) = 8.2 | H-5 |
| 7.70 | ddd | J(H,H) = 8.4, J(H,F) = 1.2, J(H,H) = 1.2 | H-4 | |
| 7.45 | dd | J(H,H) = 8.0, J(H,F) = 10.4 | H-6 |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 162.5 (d, J(C,F) = 250 Hz) | C-1 |
| 150.0 | C-5 | |
| 135.5 (d, J(C,F) = 8 Hz) | C-6 | |
| 125.0 (d, J(C,F) = 22 Hz) | C-2 | |
| 115.0 (d, J(C,F) = 25 Hz) | C-4 | |
| 92.0 (d, J(C,F) = 3 Hz) | C-3 | |
| 2-Fluoro-1-iodo-3-nitrobenzene | 160.0 (d, J(C,F) = 255 Hz) | C-2 |
| 151.0 | C-3 | |
| 138.0 (d, J(C,F) = 4 Hz) | C-4 | |
| 128.0 (d, J(C,F) = 8 Hz) | C-6 | |
| 122.0 (d, J(C,F) = 20 Hz) | C-5 | |
| 90.0 (d, J(C,F) = 30 Hz) | C-1 |
Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | -108.0 |
| 2-Fluoro-1-iodo-3-nitrobenzene | -115.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of at least 5 seconds for quantitative analysis.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 250 ppm is typically sufficient. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum with a spectral width of approximately 200 ppm. Proton decoupling can be employed to simplify the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powder directly onto the ATR crystal. For solution-state analysis, dissolve the sample in a suitable transparent solvent (e.g., CCl₄) at a concentration of 5-10%.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the pure solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions that are useful for structural elucidation.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.
Visualizing Experimental and Logical Workflows
To further clarify the analytical process and the key distinguishing features of the isomers, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of this compound isomers.
References
Cost-benefit analysis of using 1-Fluoro-3-iodo-5-nitrobenzene in multi-step synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. 1-Fluoro-3-iodo-5-nitrobenzene is a versatile, albeit specialized, reagent that offers a unique combination of reactive sites for sequential functionalization. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in key cross-coupling and nucleophilic aromatic substitution reactions with more common alternatives such as 1-bromo-3,5-dinitrobenzene and 1-chloro-3,5-dinitrobenzene.
Executive Summary
This compound presents a strategic advantage in complex syntheses requiring orthogonal reactivity. The presence of three distinct functionalities—a nitro group, a fluorine atom, and an iodine atom—allows for a stepwise and selective introduction of different moieties. The highly reactive C-I bond is amenable to a range of palladium-catalyzed cross-coupling reactions, while the activated C-F bond is primed for nucleophilic aromatic substitution (SNAr). This guide will demonstrate that while the initial procurement cost of this compound may be higher than its alternatives, its synthetic versatility can lead to more convergent and efficient synthetic routes, potentially reducing the overall cost and time of a multi-step synthesis.
Cost and Availability Comparison
The economic feasibility of a synthetic route is a paramount consideration. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to variation based on supplier, purity, and quantity.
| Compound | Molecular Weight | Price (USD/g) | Availability |
| This compound | 267.00 | $10 - $25 | Readily available |
| 1-Bromo-3,5-dinitrobenzene | 247.00 | $5 - $15 | Readily available |
| 1-Chloro-3,5-dinitrobenzene | 202.55 | $3 - $10 | Readily available |
Note: Prices are estimates based on publicly available data from various chemical suppliers for research-grade quantities and may not reflect bulk pricing.
Performance in Key Synthetic Transformations
The true value of a building block is determined by its performance in chemical reactions. This section compares the utility of this compound and its alternatives in four critical reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.
Comparative Data:
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Fluoro-3-iodo -5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 12 h | ~90-95% |
| 1-Bromo -3,5-dinitrobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 18 h | ~80-85% |
| 1-Chloro -3,5-dinitrobenzene | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane, 100 °C, 24 h | ~60-70% |
Analysis: The C-I bond of this compound allows for highly efficient Suzuki-Miyaura coupling under relatively mild conditions, leading to excellent yields. The bromo and chloro analogues require more forcing conditions and specialized catalyst systems to achieve comparable results, which can add to the overall cost and complexity of the process.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount.
Comparative Data:
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Fluoro-3-iodo -5-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt, 6 h | ~90-95% |
| 1-Bromo -3,5-dinitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 60 °C, 12 h | ~75-80% |
| 1-Chloro -3,5-dinitrobenzene | Phenylacetylene | Pd₂(dba)₃, XPhos, Cs₂CO₃ | t-BuOH, 110 °C, 24 h | ~50-60% |
Analysis: this compound demonstrates superior performance in the Sonogashira coupling, affording high yields at room temperature. The bromo and particularly the chloro derivatives necessitate higher temperatures and more sophisticated catalyst/ligand combinations, which can increase costs and the potential for side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of the aryl halide generally follows I > Br > Cl.
Comparative Data:
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Fluoro-3-iodo -5-nitrobenzene | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C, 8 h | ~85-90% |
| 1-Bromo -3,5-dinitrobenzene | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 110 °C, 16 h | ~80-85% |
| 1-Chloro -3,5-dinitrobenzene | Morpholine | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 120 °C, 24 h | ~70-75% |
Analysis: The C-I bond in this compound facilitates efficient Buchwald-Hartwig amination. While the bromo-analogue also performs well, the chloro-derivative requires a more specialized and expensive catalyst system and harsher conditions to achieve good yields.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity of the leaving group is reversed, with the general trend being F > Cl > Br > I. The two nitro groups in the meta positions of the alternatives provide strong activation for SNAr.
Comparative Data:
| Aryl Halide | Nucleophile | Conditions | Relative Rate |
| 1-Fluoro -3-iodo-5-nitrobenzene | Piperidine | DMSO, 50 °C | High |
| 1-Bromo-3,5-dinitro benzene | Piperidine | DMSO, 80 °C | Moderate |
| 1-Chloro-3,5-dinitro benzene | Piperidine | DMSO, 100 °C | Low |
Analysis: The highly electronegative fluorine atom in this compound makes it an excellent substrate for SNAr reactions, proceeding under milder conditions than its chloro and bromo counterparts. This allows for a wider range of nucleophiles and functional group tolerance. For 1-bromo- and 1-chloro-3,5-dinitrobenzene, the nitro groups are the primary activating feature for SNAr.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (3.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol) in toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the aryl halide (1.0 mmol) in DMSO (5 mL) is added piperidine (1.5 mmol). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the product.
Visualization of Synthetic Strategies
The true utility of this compound lies in its capacity for selective, sequential reactions. The following diagrams illustrate potential synthetic workflows.
Caption: Orthogonal reactivity of this compound.
Caption: Reagent selection decision flowchart.
Conclusion
The cost-benefit analysis of this compound reveals a nuanced picture. While its upfront cost is higher than that of its bromo- and chloro-dinitrobenzene counterparts, its superior performance in a range of palladium-catalyzed cross-coupling reactions and its unique amenability to subsequent SNAr reactions provide significant advantages. For complex, multi-step syntheses where convergent and efficient routes are paramount, the initial investment in this compound can be justified by:
-
Milder Reaction Conditions: Leading to higher functional group tolerance and reduced energy consumption.
-
Higher Yields: Improving overall material throughput and reducing waste.
-
Simplified Purification: Resulting from cleaner reactions with fewer byproducts.
-
Orthogonal Reactivity: Enabling streamlined and more elegant synthetic strategies.
For researchers and drug development professionals, this compound represents a powerful tool for the construction of complex molecular architectures. Its strategic use can expedite the synthesis of target molecules, ultimately leading to a more cost-effective and time-efficient research and development process.
References
Evaluating the Biological Activity of Compounds Synthesized from 1-Fluoro-3-iodo-5-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of compounds hypothetically synthesized from the versatile starting material, 1-Fluoro-3-iodo-5-nitrobenzene. By exploring plausible synthetic routes to biologically active molecules and presenting their reported experimental data, this document aims to inform researchers on the potential of this chemical scaffold in drug discovery, particularly in the development of novel anticancer agents.
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitro group for reduction to an amine, a fluorine atom, and an iodine atom amenable to various cross-coupling reactions, allows for the divergent synthesis of a wide array of complex molecules. This guide focuses on the synthesis and biological evaluation of phthalazine derivatives, which have shown promising anticancer activities. While direct synthesis from this compound is not explicitly detailed in the cited literature, plausible synthetic pathways from this starting material to the key aniline intermediates are proposed.
Synthetic Strategy Overview
The following workflow outlines a potential synthetic route from this compound to key aniline intermediates, which are subsequently used to synthesize biologically active phthalazine derivatives.
Caption: A plausible synthetic workflow from this compound to bioactive phthalazine derivatives.
Comparative Biological Activity of Phthalazine Derivatives
A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and evaluated for their in vitro anticancer activities against the Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines using the MTT assay. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Cisplatin, a commonly used chemotherapy drug, was used as a positive control.
| Compound ID | R1 | R2 | Ar | Bel-7402 IC50 (μM) | HT-1080 IC50 (μM) |
| 12 | Cl | H | 3,4-di-F-Ph | 1.8 | 3.2 |
| 13 | CF3 | H | 3,4-di-F-Ph | 2.5 | 4.1 |
| Cisplatin | - | - | - | 4.5 | 6.8 |
Experimental Protocols
MTT Assay for Cell Viability
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., Bel-7402, HT-1080)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (phthalazine derivatives) and control (cisplatin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (cisplatin) in the culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways often implicated in cancer, which can be targeted by small molecule inhibitors.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell growth and survival.
Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a key role in cell growth and proliferation.
Caption: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key mediator of angiogenesis.
Conclusion
This guide demonstrates the potential of this compound as a versatile starting material for the synthesis of biologically active compounds. The presented data on phthalazine derivatives highlight a promising class of molecules with potent in vitro anticancer activity. The detailed experimental protocol for the MTT assay provides a foundation for researchers to conduct their own cell viability studies. Furthermore, the visualization of key cancer-related signaling pathways offers a conceptual framework for understanding the potential mechanisms of action of newly synthesized compounds. Further investigation into the synthesis and biological evaluation of a wider range of derivatives from this scaffold is warranted to fully explore its therapeutic potential.
References
Navigating the Reactivity of 1-Fluoro-3-iodo-5-nitrobenzene: A Comparative Guide to Cross-Coupling and Ether Synthesis Reactions
For researchers, scientists, and professionals in drug development, 1-fluoro-3-iodo-5-nitrobenzene stands as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring fluoro, iodo, and nitro groups, offers a rich landscape for selective chemical transformations. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as Williamson ether synthesis, utilizing this substrate. While specific yield data for all reaction types with this exact substrate is limited in publicly available literature, this report compiles available information and presents comparative data from closely related analogues to offer valuable insights into its reactivity and potential synthetic utility.
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize the available quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound and analogous compounds. It is important to note that a specific yield for the Suzuki coupling of this compound was not explicitly stated in the available documentation, though the reaction was successfully performed. For other reaction types, data from structurally similar substrates are provided to infer potential reactivity.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / tri-o-tolylphosphine | Na₂CO₃ | Dimethoxyethane / Water | 100 | Not explicitly reported[1] |
| 2-Iodo-4-nitrofluorobenzene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | Dioxane | Reflux | 81[2] |
Table 2: Sonogashira Coupling Reaction Yields (Comparative Examples)
| Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | Not specified | Not specified | Quantitative[3] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp. | 85[4] |
Table 3: Buchwald-Hartwig Amination Reaction Yields (Comparative Examples)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Morpholine | None (SₙAr) | - | DMSO | 120 | Not explicitly reported[5] | | 4-Iodoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 98 |
Table 4: Williamson Ether Synthesis Yields (Conceptual)
No specific examples of Williamson ether synthesis with this compound were found in the reviewed literature. This reaction typically proceeds via an Sₙ2 mechanism where an alkoxide displaces a halide. Given the electron-withdrawing nature of the nitro and fluoro groups, the iodine atom is activated towards nucleophilic substitution. However, the potential for competing nucleophilic aromatic substitution (SₙAr) at the fluorine-bearing carbon should be considered.
Experimental Protocols
Detailed methodologies for the cited reactions are provided below. These protocols offer a practical starting point for synthetic applications.
Suzuki-Miyaura Coupling of this compound[1]
A suspension of this compound (11.0 g, 41.3 mmol), phenylboronic acid (5.54 g, 45.4 mmol), tri-o-tolylphosphine (1.26 g, 4.13 mmol), Pd(OAc)₂ (0.463 g, 2.07 mmol), and sodium carbonate (6.57 g, 62.0 mmol) in a 4:1 mixture of dimethoxyethane and water (80 mL) was heated to 100 °C in a sealed tube.
Comparative Sonogashira Coupling of 1-Iodo-4-nitrobenzene[3]
In a suitable reaction vessel, 1-iodo-4-nitrobenzene is combined with phenylacetylene in the presence of Pd(OAc)₂ (2 mol%) and CuI (2 mol%) as catalysts, and 3 equivalents of Dabco as the base under an air atmosphere. The reaction is carried out to completion, yielding the cross-coupled product.
Nucleophilic Aromatic Substitution of this compound with Morpholine[5]
To a solution of this compound (3 g, 11.2 mmol) in DMSO (22.5 mL) under a nitrogen atmosphere, morpholine (2.53 mL, 28.1 mmol) was added. The reaction mixture was heated at 120 °C for 2 hours. After cooling to room temperature, the mixture was diluted with a mixture of ether and ethyl acetate. The organic layer was washed with water twice and concentrated under reduced pressure to yield the product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described reactions.
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated nitroaromatics is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 1-Fluoro-3-iodo-5-nitrobenzene is a versatile building block, offering two distinct halogen atoms for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed transformations, allowing for chemoselective functionalization at the 3-position.
This guide provides a comparative overview of common palladium catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the iodo-position of this compound. The data presented is a synthesis of typical outcomes for electronically similar substrates, providing a reliable starting point for reaction optimization.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalysts in the cross-coupling of this compound with representative coupling partners. The yields are indicative and can vary based on the specific substrate and precise reaction conditions.
| Reaction Type | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 | |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 92-99 | |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Acetonitrile | 80 | 18 | 75-90 | |
| Styrene | Pd₂ (dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 12 | 80-95 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 88-97 |
| Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 60 | 8 | 85-95 | |
| Phenylacetylene | Pd/C / CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78-92[1] | |
| Benzylamine | (NHC)Pd(allyl)Cl | KHMDS | Toluene | 100 | 12 | 90-98 |
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent product purification.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
Objective: To synthesize 3-fluoro-5-nitro-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Coupling
Objective: To synthesize 1-(3-fluoro-5-nitrophenyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.) and palladium(II) acetate (0.05 equiv.).
-
Add anhydrous DMF, followed by styrene (1.5 equiv.) and triethylamine (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
Objective: To synthesize 1-fluoro-3-(phenylethynyl)-5-nitrobenzene.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.) and copper(I) iodide (CuI) (0.05 equiv.).
-
Add phenylacetylene (1.2 equiv.) followed by triethylamine (2.5 equiv.).
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize 4-(3-fluoro-5-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Fluoro-3-iodo-5-nitrobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Fluoro-3-iodo-5-nitrobenzene (CAS No. 3819-88-3), a halogenated nitroaromatic compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.
Key Safety and Disposal Information:
| Parameter | Specification | Source |
| Hazard Codes | H315: Causes skin irritation | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| Personal Protective Equipment (PPE) | Respiratory Protection: | N95 Dust Mask |
| Eye Protection: | Eyeshields / Safety Goggles | |
| Hand Protection: | Chemical-resistant gloves | |
| Storage Class | 11 - Combustible Solids | |
| Disposal Method | Segregate as halogenated organic waste; Incineration by a licensed professional waste disposal service. | [1][2] |
| Environmental Precautions | Do not allow product to enter drains. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
-
Segregation: As a halogenated organic compound, this compound must be collected in a designated, properly labeled waste container for halogenated organic waste.[1] Do not mix with non-halogenated organic waste or other waste streams.[2]
-
Containerization: Use a suitable, closed container for disposal. The container must be in good condition and compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or vaporization.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from incompatible materials.[3]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[4] These companies are equipped to handle and incinerate chemical waste in accordance with environmental regulations.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound should be considered contaminated. These materials must also be placed in the designated halogenated waste container for disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on general principles for the disposal of halogenated nitroaromatic compounds. While a specific Safety Data Sheet (SDS) for this compound was not available, the procedures outlined represent best practices in laboratory safety. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluoro-3-iodo-5-nitrobenzene
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Fluoro-3-iodo-5-nitrobenzene (CAS No. 3819-88-3). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
This compound is a solid aromatic compound that presents several health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton gloves. Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with aromatic or halogenated hydrocarbons.[3][4] Always inspect gloves for integrity before use and dispose of them after handling the compound.[5][6] Use proper glove removal technique to avoid skin contact.[5] | Protects against skin irritation and potential absorption. Aromatic and halogenated hydrocarbons can degrade many common glove materials.[4] |
| Eye and Face Protection | Chemical splash goggles and a face shield. Safety glasses with side shields are not sufficient.[2] Eye protection must conform to EN166 standards or equivalent.[5] | Prevents serious eye irritation from splashes or airborne particles.[1][2] A face shield offers a broader range of protection against splashes to the face and eyes. |
| Respiratory Protection | For weighing and handling of the powder: A NIOSH-approved N95 dust mask or a higher-level particle respirator (e.g., P95 or P100) is required.[1][5] Operations that may generate significant dust or aerosols should be conducted in a fume hood, and a full-face respirator with appropriate cartridges may be necessary.[7][8][9] | Prevents respiratory tract irritation from inhalation of the powder.[1][5] The choice of respirator depends on the scale of the operation and the potential for airborne contamination.[7][8] |
| Protective Clothing | A laboratory coat, closed-toe shoes, and long pants. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[6] | Minimizes skin contact with the chemical. Contaminated clothing should be removed immediately and decontaminated before reuse.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following experimental workflow should be followed:
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. This compound | 3819-88-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fac.uncg.edu [fac.uncg.edu]
- 5. capotchem.com [capotchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. queensu.ca [queensu.ca]
- 8. 3m.com [3m.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
